molecular formula C21H34O4 B560389 5-trans U-46619

5-trans U-46619

Cat. No.: B560389
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-YTQMDITASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-trans U-44619 is the trans isomer of the thromboxane receptor agonist U-44619. It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM.>

Properties

IUPAC Name

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANGKSBLPMBTJ-YTQMDITASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of U-46619, a Stable Thromboxane A2 Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the mechanism of action for U-46619, a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is crucial to note that the user's query specified "5-trans U-46619." However, the vast body of scientific literature focuses on U-46619 (the 5-cis isomer), a well-characterized thromboxane A2 (TP) receptor agonist. The 5-trans isomer, by contrast, is described as an inhibitor of microsomal prostaglandin E2 synthase (mPGES), possessing a distinct mechanism of action.[2][3] Given the detailed request for signaling pathways and quantitative data related to thromboxane A2 agonism, this guide will focus on the extensively studied U-46619.

U-46619 is widely utilized in research to mimic the physiological and pathological effects of thromboxane A2 (TXA2), a highly unstable but potent mediator of vasoconstriction and platelet aggregation.[1] This guide will delve into its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways, presenting quantitative data in a structured format and visualizing key processes.

Core Mechanism: Thromboxane A2 Receptor Agonism

U-46619 exerts its effects by acting as a potent and selective agonist for the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR).[1][4] There are two main isoforms of the human TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal cytoplasmic tails, leading to some differences in signaling.[4][5] Upon binding, U-46619 induces a conformational change in the TP receptor, initiating a cascade of intracellular signaling events.

Signaling Pathways

The activation of the TP receptor by U-46619 triggers multiple downstream signaling pathways, primarily through the coupling to Gq and other G proteins. These pathways ultimately lead to physiological responses such as platelet aggregation and smooth muscle contraction.

Gq-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway initiated by U-46619 involves the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum (SR), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] The resulting increase in intracellular Ca2+ concentration is a critical event for both platelet activation and smooth muscle contraction.[6][8]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Contraction PKC->Aggregation

Caption: Gq-PLC-IP3-Ca2+ signaling pathway activated by U-46619.

RhoA/Rho-kinase Pathway

U-46619 is also a known activator of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[7][8] This pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus in smooth muscle cells. Activated ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and enhanced contraction at a given Ca2+ concentration.

RhoA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G12_13 G12/13 TP_Receptor->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits pMLCP p-MLCP (Inactive) MLCP->pMLCP pMLC p-MLC pMLCP->pMLC Inhibits dephosphorylation MLC MLC MLC->pMLC MLCK Contraction Enhanced Smooth Muscle Contraction pMLC->Contraction

Caption: RhoA/Rho-kinase pathway leading to Ca2+ sensitization.

MAPK Pathway

U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][9] The activation of these kinases can contribute to various cellular responses, including cell differentiation and gene expression.[8][9]

MAPK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Upstream_Kinases Upstream Kinases (e.g., PKC, Src) TP_Receptor->Upstream_Kinases Activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Activates MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Activates Cellular_Responses Cellular Responses (e.g., Differentiation, Gene Expression) p38_MAPK->Cellular_Responses ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->Cellular_Responses

Caption: MAPK (p38 and ERK1/2) activation by U-46619.

Quantitative Data

The following table summarizes key quantitative parameters related to the action of U-46619 from various experimental systems.

ParameterValueCell/Tissue TypeReference
EC50 (Agonist Potency)
TP Receptor Activation35 nM (0.035 µM)Not specified[4]
Platelet Aggregation0.58 µMRabbit Platelets[8]
Platelet Shape Change0.013 µMRabbit Platelets[8]
Other
Norepinephrine Efflux Potentiation (Max)135 ± 24% at 100 nMRabbit Vas Deferens[10]
[3H]Norepinephrine Release Augmentation142 ± 44%Rabbit Vas Deferens[10]

Experimental Protocols

The elucidation of the U-46619 mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of U-46619 for the TP receptor.

  • Methodology:

    • Prepare washed human platelets, which endogenously express TP receptors.

    • Incubate the platelet membranes with increasing concentrations of radiolabeled U-46619 (e.g., [3H]U-46619).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled TP receptor antagonist.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Binding parameters (Kd and Bmax) are determined by Scatchard analysis of the saturation binding data.

2. Measurement of Intracellular Calcium ([Ca2+]i)

  • Objective: To measure the U-46619-induced increase in intracellular calcium concentration.

  • Methodology:

    • Load vascular smooth muscle cells (VSMCs) with a fluorescent Ca2+ indicator dye, such as Fluo-4/AM.[7]

    • Wash the cells to remove excess dye.

    • Excite the cells with light at the appropriate wavelength for the dye and measure the fluorescence emission using a confocal laser scanning microscope or a fluorescence plate reader.[7]

    • Establish a baseline fluorescence reading.

    • Add U-46619 to the cells and continuously record the change in fluorescence intensity over time.

    • The increase in fluorescence intensity corresponds to an increase in intracellular Ca2+ concentration.

    • Calibrate the fluorescence signal to absolute Ca2+ concentrations using ionophores and solutions of known Ca2+ concentrations.

3. Western Blotting for Protein Phosphorylation

  • Objective: To detect the activation (phosphorylation) of downstream signaling proteins like ERK1/2 and p38 MAPK.

  • Methodology:

    • Culture cells (e.g., HEK 293 cells expressing TPα and TPβ receptors) and treat them with U-46619 for various time points.[4]

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

4. Smooth Muscle Contraction Studies

  • Objective: To measure the contractile response of vascular tissue to U-46619.

  • Methodology:

    • Isolate arterial rings (e.g., mouse intrarenal artery or coronary artery) and mount them in a multi-myograph system.[6][7]

    • Maintain the arterial rings in a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2) at 37°C.

    • Apply a baseline tension to the rings and allow them to equilibrate.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of U-46619 to the bath and recording the isometric tension generated by the arterial rings.

    • The contractile response is typically expressed as a percentage of the maximum contraction induced by a standard vasoconstrictor (e.g., KCl).

U-46619 is a powerful pharmacological tool that acts as a stable and potent agonist of the thromboxane A2 receptor. Its mechanism of action involves the activation of multiple intracellular signaling pathways, including the canonical Gq-PLC-Ca2+ pathway, the RhoA/Rho-kinase pathway for Ca2+ sensitization, and the MAPK pathways. The concerted action of these signaling cascades leads to significant physiological effects, most notably platelet aggregation and vasoconstriction. The experimental protocols detailed in this guide have been instrumental in dissecting these complex signaling networks and continue to be valuable for research in cardiovascular and pulmonary physiology and pharmacology.

References

An In-depth Technical Guide to 5-trans U-46619: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5-trans U-46619. While it is a geometric isomer of the potent thromboxane A2 (TXA2) receptor agonist U-46619, this compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document collates available data on its chemical properties, biological activities, and relevant experimental methodologies. Due to the limited specific research on the 5-trans isomer, information regarding its well-studied counterpart, U-46619, is included for comparative and contextual purposes.

Chemical Structure and Properties

This compound, also known as 5,6-trans U-46619, is a synthetic prostaglandin analogue. Its chemical identity is established by its IUPAC name, CAS number, and other molecular identifiers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[1]
Synonyms 5,6-trans U-46619[1]
CAS Number 330796-58-2[1]
Molecular Formula C₂₁H₃₄O₄[1]
Molecular Weight 350.5 g/mol [1]
Canonical SMILES CCCCC--INVALID-LINK--/C=C/[C@H]1C2OCC(C2)[C@@H]1C/C=C/CCCC(O)=O[1]
InChI Key LQANGKSBLPMBTJ-YTQMDITASA-N[1]
Appearance A solution in methyl acetate[1]
Purity ≥98%[1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
Storage -20°C[1]

Synthesis

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

In contrast, its isomer, U-46619, is a potent thromboxane A2 (TP) receptor agonist, mimicking the effects of the endogenous ligand, thromboxane A2.[2] This activation leads to a cascade of downstream signaling events, primarily through Gq and G12/13 proteins, resulting in physiological responses such as platelet aggregation and smooth muscle contraction.

Table 2: Biological Activity of this compound and U-46619

CompoundTargetActivityQuantitative DataReference(s)
This compound Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)InhibitionInhibits mPGES-1 at a concentration of 10 µM. Reported to be about half as potent as U-46619.[1]
U-46619 Thromboxane A2 (TP) ReceptorAgonistEC₅₀ for platelet shape change (human): 4.8 nMEC₅₀ for platelet aggregation (human): 82 nM[2]
Inferred Signaling Pathway

Given the structural similarity to U-46619, it is plausible that this compound may also interact with the TP receptor, albeit with different affinity and efficacy. The well-established signaling pathway for U-46619 is depicted below. It is important to note that this is an inferred pathway for the 5-trans isomer and requires experimental validation.

U46619_Signaling U46619 U-46619 / this compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction MAPK_p38 p38 MAPK PKC->MAPK_p38 Activates ERK12 ERK1/2 PKC->ERK12 Activates PKC->Smooth_Muscle_Contraction MAPK_p38->Platelet_Aggregation ERK12->Platelet_Aggregation

Caption: Inferred signaling pathway of this compound via the Thromboxane A2 receptor.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are representative methodologies for assessing the key biological activities associated with this class of compounds.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

Note: The specific protocol used in the foundational study by Quraishi et al. (2002) is not publicly available. The following is a general protocol based on established methods.

mPGES1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination and Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4) - Glutathione (GSH) - Prostaglandin H2 (PGH2) in an organic solvent - Test compound (this compound) dilutions - Recombinant human mPGES-1 Incubate Incubate mPGES-1 with test compound or vehicle (e.g., 15 min at room temperature) Reagents->Incubate Add_PGH2 Initiate reaction by adding PGH2 Incubate->Add_PGH2 Incubate_Reaction Incubate for a defined time (e.g., 60 seconds at 4°C) Add_PGH2->Incubate_Reaction Stop_Reaction Stop reaction with a quenching solution (e.g., FeCl₂ in citric acid) Incubate_Reaction->Stop_Reaction Convert_PGH2 Allow unreacted PGH2 to convert to PGE2 and PGD2 Stop_Reaction->Convert_PGH2 Analyze Quantify PGE2 production by LC-MS/MS or ELISA Convert_PGH2->Analyze

Caption: General workflow for an mPGES-1 inhibition assay.

Platelet Aggregation Assay (for contextual analysis)
  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Establish a baseline light transmission.

    • Add a known concentration of this compound (or U-46619 for comparison) to the PRP.

    • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

Smooth Muscle Contraction Assay (for contextual analysis)
  • Tissue Preparation:

    • Isolate a section of vascular smooth muscle (e.g., rat aorta) and cut it into rings.

    • Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric Tension Measurement:

    • Connect the tissue rings to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce a reference contraction with a known agent (e.g., KCl).

    • After washout and return to baseline, add cumulative concentrations of this compound (or U-46619) to generate a dose-response curve.

    • Record the contractile force at each concentration.

Conclusion and Future Directions

This compound is an intriguing molecule with a distinct biological activity profile compared to its well-known isomer, U-46619. Its inhibitory action on mPGES-1 positions it as a potential tool for inflammation research. However, the current body of literature on this compound is limited. Further research is warranted to:

  • Elucidate a specific and efficient synthetic route.

  • Determine its precise IC₅₀ value for mPGES-1 inhibition.

  • Investigate its activity at the thromboxane A2 receptor and other prostanoid receptors.

  • Explore its effects in cellular and in vivo models of inflammation.

A deeper understanding of the structure-activity relationship between this compound and U-46619 could provide valuable insights for the design of novel and selective modulators of the prostanoid signaling pathway.

References

The Discovery and Synthesis of 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, has been a pivotal tool in cardiovascular and cellular biology research for decades.[1] Its potent and selective agonism of the thromboxane A2 (TP) receptor has facilitated the elucidation of numerous physiological and pathological pathways. This technical guide provides an in-depth overview of the discovery and synthesis of U-46619, with a particular focus on its lesser-known isomer, 5-trans U-46619. We will delve into the experimental protocols for its synthesis, summarize key quantitative data, and present detailed signaling pathways activated by this important molecule.

Discovery and Background

U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, was first synthesized by G.L. Bundy in 1975.[1] It was designed as a stable mimic of the highly unstable prostaglandin H2 (PGH2), allowing for more controlled experimental investigation of its biological effects. U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, exhibiting many of the same physiological actions as thromboxane A2, such as platelet aggregation and smooth muscle contraction.[1]

The 5-trans isomer of U-46619, also known as 5,6-trans U-46619, is often found as a minor impurity (2-5%) in commercial preparations of U-46619. While its discovery is not as well-documented as the parent compound, its distinct biological activity has been noted. Unlike the potent TP receptor agonism of U-46619, this compound has been shown to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[2][3]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for U-46619 and this compound is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties

PropertyU-46619This compound
Chemical Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[2]
Alternative Names 9,11-Dideoxy-9a,11a-methanoepoxy prostaglandin F2a5,6-trans U-46619[2]
Molecular Formula C21H34O4C21H34O4[2]
Molecular Weight 350.5 g/mol 350.5 g/mol [2]
CAS Number 56985-40-1330796-58-2[2]

Table 2: Pharmacological Data

ParameterU-46619This compound
Primary Target Thromboxane A2 (TP) Receptor Agonist[1]Microsomal Prostaglandin E2 Synthase (mPGES) Inhibitor[2]
EC50 (TP Receptor) 35 nMNot reported as a TP agonist
EC50 (Platelet Shape Change) 0.035 µM[4]Not reported
EC50 (Platelet Aggregation) 1.31 µM[4]Not reported
IC50 (mPGES) Not reported as an inhibitorApproximately half as potent as the 5-cis isomer[3]

Synthesis of U-46619 and this compound

Synthesis of U-46619

Experimental Workflow for U-46619 Synthesis (Conceptual)

U46619_Synthesis start Corey Lactone Derivative step1 Side-chain Introduction (Wittig Reaction) start->step1 1. step2 Functional Group Manipulation step1->step2 2. step3 Second Side-chain Attachment step2->step3 3. step4 Cyclization to form Oxabicycloheptane Ring step3->step4 4. end U-46619 step4->end 5.

Caption: Conceptual workflow for the synthesis of U-46619.

Synthesis and Isolation of this compound

The synthesis of the 5-trans isomer of U-46619 is not explicitly detailed in the readily available literature. It is often formed as a byproduct during the synthesis of U-46619. The formation of the trans double bond at the C5-C6 position can occur under certain reaction conditions, particularly during the Wittig reaction for the introduction of the α-chain.

One potential strategy to favor the formation of the 5-trans isomer or to isolate it involves the use of lactone intermediates. It has been reported that the crystallization of prostaglandin 1,9-lactones can be a method to obtain the corresponding prostaglandins substantially free of the 5,6-trans isomer. This implies that the 5,6-trans isomer may remain in the mother liquor, providing a potential route for its isolation and purification.

Experimental Protocol: Isolation of this compound (Hypothetical)

  • Synthesis of U-46619: Follow a standard synthetic protocol for U-46619, which is known to produce a mixture of 5-cis and 5-trans isomers.

  • Lactonization: Convert the crude mixture of U-46619 isomers into their corresponding 1,9-lactones.

  • Crystallization: Crystallize the 1,9-lactone of the 5-cis isomer (U-46619) from a suitable solvent system.

  • Isolation of Mother Liquor: Separate the crystalline 5-cis lactone by filtration. The mother liquor will be enriched with the 1,9-lactone of the 5-trans isomer.

  • Purification: Purify the 5-trans lactone from the mother liquor using chromatographic techniques (e.g., column chromatography).

  • Hydrolysis: Hydrolyze the purified 5-trans lactone to yield this compound.

Signaling Pathways of U-46619

U-46619 exerts its biological effects primarily through the activation of the G-protein coupled thromboxane A2 (TP) receptor. This activation triggers multiple downstream signaling cascades, leading to physiological responses such as platelet aggregation and vasoconstriction. The main signaling pathways are depicted below.

Gq/PLC Pathway

Activation of the TP receptor by U-46619 leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_PLC_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Platelet Aggregation) Ca_release->Response PKC_activation->Response

Caption: U-46619-induced Gq/PLC signaling pathway.

G12/13/RhoA Pathway

The TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction.

G12_13_RhoA_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G12_13 G12/13 TP_Receptor->G12_13 RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK MLCP MLCP ROCK->MLCP inhibits pMLC p-MLC MLCP->pMLC dephosphorylates MLC MLC MLC->pMLC phosphorylated by MLCK Contraction Smooth Muscle Contraction pMLC->Contraction MAPK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) TP_Receptor->Upstream_Kinases ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 p38 p38 MAPK Upstream_Kinases->p38 Cellular_Responses Cellular Responses (e.g., Gene Expression) ERK1_2->Cellular_Responses p38->Cellular_Responses

References

A Technical Review of 5-trans U-46619 and its Reported Interaction with Microsomal Prostaglandin E Synthase-1

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the topic of 5-trans U-46619 as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). However, a thorough review of the available scientific literature reveals significant conflicting information regarding the inhibitory activity of U-46619 and its isomers on mPGES-1. This guide presents the current, albeit contradictory, state of knowledge and provides the broader context of the prostaglandin E2 synthesis pathway and assay methodologies.

Executive Summary

This compound is the trans isomer of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] While some commercial suppliers cite a primary study by Quraishi et al. (2002) to claim that this compound inhibits mPGES-1, a comprehensive peer-reviewed article citing the same study asserts that U-46619 fails to inhibit the enzyme. Without access to the primary data from the Quraishi et al. paper, this discrepancy cannot be resolved. Therefore, definitive quantitative data on inhibition and the specific experimental protocols cannot be provided. This guide will instead focus on the established pathways and general methodologies relevant to the topic.

The Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a multi-step enzymatic process that serves as a key target for anti-inflammatory drugs.

  • Arachidonic Acid Release: Upon stimulation by inflammatory signals, phospholipase A2 (PLA2) enzymes release arachidonic acid (AA) from the cell membrane's phospholipid bilayer.

  • Cyclooxygenase (COX) Action: AA is then converted into the unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase enzymes, COX-1 (constitutive) and COX-2 (inducible).

  • Terminal Synthesis: PGH2 serves as a substrate for various terminal synthases. Microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme often functionally coupled with COX-2, isomerizes PGH2 to produce PGE2.[2] Targeting mPGES-1 is a therapeutic strategy aimed at selectively blocking inflammatory PGE2 production without affecting other prostanoids, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[3]

Prostaglandin_Synthesis_Pathway PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Terminal Synthases PGH2->Other_Synthases PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) Other_Prostanoids Other Prostanoids (PGI2, TXA2, PGD2, PGF2α) Inhibitor This compound (Activity Contested) Inhibitor->mPGES1  Reported Inhibition  (Conflicting Data) PLA2->AA COX->PGH2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids

Figure 1. The enzymatic cascade for prostaglandin synthesis.

The Contradictory Role of U-46619 and its Isomers

U-46619 is primarily characterized as a potent and stable agonist for the thromboxane A2 (TP) receptor, mimicking the effects of PGH2 at this receptor to induce platelet aggregation and smooth muscle contraction.[1][4] Its structural isomer, this compound, is reported to be an impurity in commercial preparations of U-46619.[5]

The central conflict in the literature is as follows:

  • Claim of Inhibition: At least one chemical supplier states that this compound inhibits mPGES-1 and is approximately half as potent as its 5-cis counterpart, citing the 2002 Biochemical Pharmacology paper by Quraishi, Mancini, and Riendeau.[5]

  • Claim of Non-Inhibition: A 2011 peer-reviewed article in Future Medicinal Chemistry reviewing mPGES-1 inhibitors states, "Unlike U-51605, two other stable PGH2 analogs U-44069 (4) and U-46619 (5) fail to inhibit mPGES-1," also citing the same 2002 paper by Quraishi et al. as a reference for this claim.

Experimental Protocols for mPGES-1 Inhibition

While the specific protocol used to assess this compound is not accessible, general methodologies for measuring mPGES-1 activity are well-established. These assays must account for the high instability of the substrate, PGH2, which necessitates short reaction times and low temperatures.[6]

1. Cell-Free Recombinant Enzyme Assay This is the most direct method to screen for inhibitors of the enzyme itself.

  • Enzyme Source: Microsomal fractions are prepared from cells (e.g., E. coli or insect cells) engineered to overexpress human mPGES-1.[7]

  • Reaction Mixture: The microsomal preparation is incubated in a buffer (e.g., potassium phosphate) containing a saturating concentration of the essential cofactor, reduced glutathione (GSH). The test inhibitor, dissolved in a vehicle like DMSO, is added at various concentrations.

  • Initiation and Termination: The reaction is initiated by adding the substrate, PGH2. The reaction is allowed to proceed for a very short duration (e.g., 30-60 seconds) at a low temperature (e.g., 4°C) before being terminated by quenching with a stop solution (e.g., containing stannous chloride or a ferric chloride/citric acid mixture).

  • Quantification: The amount of PGE2 produced is quantified. Historically, this was done using reversed-phase high-performance liquid chromatography (RP-HPLC).[8] More modern, high-throughput methods include ELISA-based assays or Homogenous Time-Resolved Fluorescence (HTRF) competition assays.[9]

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

2. Cell-Based Assay These assays measure the ability of a compound to inhibit PGE2 production in a more physiologically relevant environment.

  • Cell Model: A human cell line that expresses mPGES-1 upon stimulation, such as A549 lung carcinoma cells, is commonly used.

  • Stimulation: Cells are pre-treated with the test inhibitor for a set period before being stimulated with an inflammatory agent like interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.

  • PGE2 Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected, and the concentration of secreted PGE2 is measured by ELISA or LC-MS/MS.

  • Selectivity Assessment: To confirm the inhibitor is targeting mPGES-1 and not COX-2, levels of other prostanoids like thromboxane B2 (TXB2, the stable metabolite of TXA2) or 6-keto-PGF1α (the stable metabolite of PGI2) can also be measured. A selective mPGES-1 inhibitor should decrease PGE2 while having a minimal effect on, or even increasing, other prostanoids due to substrate shunting.[10]

Experimental_Workflow cluster_0 Cell-Free Assay cluster_1 Cell-Based Assay A1 Prepare Microsomes (Recombinant mPGES-1) A2 Incubate with Inhibitor + Glutathione (GSH) A1->A2 A3 Initiate with PGH2 (Short time, low temp) A2->A3 A4 Quench Reaction A3->A4 A5 Quantify PGE2 (HPLC, HTRF, or ELISA) A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Cells (e.g., A549) B2 Pre-treat with Inhibitor B1->B2 B3 Stimulate with IL-1β (Induce mPGES-1/COX-2) B2->B3 B4 Incubate (e.g., 18h) B3->B4 B5 Collect Supernatant B4->B5 B6 Quantify Prostanoids (PGE2, TXB2, etc.) via ELISA B5->B6

Figure 2. General workflows for mPGES-1 inhibition assays.

Downstream PGE2 Signaling

Once produced, PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are expressed differently across cell types and couple to various intracellular signaling pathways, leading to a wide range of physiological and pathological outcomes, including cell proliferation, apoptosis, and immune modulation.

PGE2_Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PI3K PI3K / Akt Pathway EP4->PI3K β-arrestin dependent PLC PLC Activation Gq->PLC AC_up Adenylyl Cyclase Activation Gs->AC_up AC_down Adenylyl Cyclase Inhibition Gi->AC_down IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca cAMP_up ↑ cAMP AC_up->cAMP_up PKA PKA Activation cAMP_up->PKA cAMP_down ↓ cAMP AC_down->cAMP_down

References

The Interaction of 5-trans U-46619 with the Thromboxane A2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the stable thromboxane A2 (TXA2) mimetic, 5-trans U-46619, and the thromboxane A2 (TP) receptor. U-46619 is a potent agonist widely utilized in research to elucidate the physiological and pathological roles of the TP receptor, a key player in hemostasis, thrombosis, and smooth muscle contraction.[1][2] This document details the binding and functional characteristics of U-46619, outlines experimental protocols for its study, and illustrates the intricate signaling pathways it triggers.

Quantitative Data Presentation

The interaction of U-46619 with the TP receptor has been quantified through various binding and functional assays. The following tables summarize key parameters from studies on human platelets and other relevant cell systems.

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor

RadioligandPreparationK_d (nM)B_max (fmol/10^7 platelets)B_max ( sites/platelet )Reference
[³H]U-46619Washed Human Platelets11 ± 4--[3]
[³H]U-46619Washed Human Platelets20 ± 79.1 ± 2.3550 ± 141[3]

K_d: Dissociation constant, a measure of binding affinity. A lower K_d indicates higher affinity. B_max: Maximum number of binding sites.

Table 2: Functional Potency of U-46619 in Various Assays

AssaySystemEC_50 (µM)Reference
Platelet Shape ChangeHuman Platelets0.035[4]
Myosin Light Chain PhosphorylationHuman Platelets0.057[4]
Serotonin ReleaseHuman Platelets0.536[4]
Fibrinogen Receptor BindingHuman Platelets0.53[4]
Platelet AggregationHuman Platelets1.31[4]
General TP Receptor Agonist ActivityIn vitro preparations0.035[2][4][5]

EC_50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Upon binding of U-46619, the TP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] The primary signaling pathways involve the activation of G_q and G_13 proteins, leading to downstream effects crucial for platelet activation and smooth muscle contraction.

G_q Pathway

Gq_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gαq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Platelet_Activation Platelet Granule Secretion PKC->Platelet_Activation

Caption: U-46619-induced Gq signaling pathway.

G_13/RhoA Pathway

G13_RhoA_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds G13 Gα13 TP_Receptor->G13 Activates RhoGEF RhoGEF G13->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: U-46619-induced G13/RhoA signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the U-46619 and TP receptor interaction. The following sections provide outlines for key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) and the density of receptors (B_max) in a given tissue or cell preparation.

Objective: To quantify the binding characteristics of U-46619 to the TP receptor.

Materials:

  • [³H]U-46619 (radioligand)

  • Unlabeled U-46619 (for determining non-specific binding)

  • Membrane preparation from cells or tissues expressing the TP receptor (e.g., washed human platelets)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Isolate membranes from the chosen source (e.g., platelets) through homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add a fixed concentration of [³H]U-46619 to the membrane preparation.

    • Non-specific Binding: Add a fixed concentration of [³H]U-46619 and a high concentration of unlabeled U-46619 (e.g., 1000-fold excess) to the membrane preparation.

    • Saturation Binding: Use a range of concentrations of [³H]U-46619 to determine K_d and B_max.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For saturation experiments, plot specific binding against the concentration of [³H]U-46619. Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_d and B_max values.

Platelet Aggregation Assay

This functional assay measures the ability of U-46619 to induce platelet aggregation.

Objective: To determine the EC_50 of U-46619 for inducing platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • U-46619 stock solution

  • Aggregometer

  • Cuvettes and stir bars

Procedure:

  • Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. For washed platelets, perform additional washing and centrifugation steps to remove plasma components.

  • Assay Setup:

    • Pipette a specific volume of PRP or washed platelets into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the baseline to stabilize.

  • Agonist Addition: Add varying concentrations of U-46619 to the cuvette to initiate aggregation.

  • Measurement: The aggregometer measures the change in light transmission as platelets aggregate. Record the aggregation response over time.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of U-46619.

    • Plot the maximal aggregation against the log concentration of U-46619.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC_50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following TP receptor activation by U-46619.

Objective: To measure U-46619-induced calcium release from intracellular stores.

Materials:

  • Cells expressing the TP receptor (e.g., platelets, HEK293-TP receptor cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • U-46619 stock solution

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane.

  • Washing: Wash the cells to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add U-46619 to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Quantify the peak fluorescence response to determine the magnitude of the calcium signal.

    • Dose-response curves can be generated by using varying concentrations of U-46619 to determine the EC_50.

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of the G_13 pathway.

Objective: To determine if U-46619 induces the activation of RhoA.

Materials:

  • Cells expressing the TP receptor

  • U-46619 stock solution

  • RhoA activation assay kit (typically contains a Rhotekin-RBD pull-down matrix and anti-RhoA antibody)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with U-46619 for a specific time period. Include a negative control (untreated cells) and a positive control (e.g., GTPγS-treated lysate).

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to release the cellular proteins.

  • Pull-down Assay:

    • Incubate the cell lysates with a matrix coupled to the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin).[8][9]

    • The RBD will specifically bind to the active, GTP-bound form of RhoA.

  • Washing: Wash the matrix to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the matrix.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

  • Data Analysis: Compare the band intensity of the U-46619-treated sample to the control samples to determine the extent of RhoA activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the interaction of U-46619 with the TP receptor.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Functional Assays cluster_2 Downstream Signaling cluster_3 Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Kd, Bmax) Aggregation_Assay Platelet Aggregation (Determine EC50) Binding_Assay->Aggregation_Assay Calcium_Assay Calcium Mobilization (Measure Signal) Binding_Assay->Calcium_Assay RhoA_Assay RhoA Activation Assay (Confirm Pathway) Aggregation_Assay->RhoA_Assay ERK_Assay ERK/p38 Activation (Western Blot) Aggregation_Assay->ERK_Assay Calcium_Assay->RhoA_Assay Calcium_Assay->ERK_Assay Data_Analysis Data Analysis (Curve Fitting, Statistics) RhoA_Assay->Data_Analysis ERK_Assay->Data_Analysis Conclusion Conclusion on U-46619-TP Interaction Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Unraveling the Pharmacological Profile of 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-trans U-46619, also known as 5,6-trans U-46619, is the trans isomer of the potent and widely studied thromboxane A2 (TXA2) receptor agonist, U-46619. While U-46619 has been extensively characterized and is a staple tool for investigating TXA2 receptor-mediated signaling, its 5-trans counterpart remains significantly less explored. The biological activity of this compound has been sparsely tested, and a comprehensive pharmacological profile is not yet established in the scientific literature.[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1]

This technical guide provides a detailed overview of the current knowledge on the pharmacological profile of this compound. Given the limited data available for the 5-trans isomer, this guide also presents a comprehensive profile of its well-characterized cis-isomer, U-46619, to provide a comparative context and a predictive framework for potential biological activities. The guide is intended for researchers, scientists, and drug development professionals working in areas related to prostanoid signaling and pharmacology.

Pharmacological Profile of this compound

The primary reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES).[2] In one of the few studies where its activity was assessed independently, this compound was found to be an inhibitor of prostaglandin E synthase, approximately half as potent as the 5-cis version of U-46619.[1]

Quantitative Data

Due to the limited research on this compound, a comprehensive quantitative profile is not available. The following table summarizes the known inhibitory activity.

TargetAssaySpeciesValueReference
Microsomal Prostaglandin E2 Synthase (mPGES)Inhibition of PGE2 synthesisNot SpecifiedInhibits at 10 µM[2]
Prostaglandin E SynthaseInhibition AssayNot SpecifiedApprox. half the potency of U-46619[1]

Comparative Pharmacological Profile of U-46619 (5-cis Isomer)

In stark contrast to its trans isomer, U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2 and a selective thromboxane A2 (TP) receptor agonist.[3][4] It is widely used to study the physiological and pathophysiological roles of TXA2, which include platelet aggregation and smooth muscle contraction.[3]

Quantitative Data: U-46619

The following table summarizes key quantitative data for U-46619, highlighting its potent activity at the TP receptor.

ParameterSpecies/SystemValueReference
Receptor Binding
Kd (High-affinity site)Human Platelets0.041 ± 0.009 µM
Bmax (High-affinity site)Human Platelets1,166 ± 310 sites/platelet
Kd (Low-affinity site)Human Platelets1.46 ± 0.47 µM
KdCultured Rat Vascular Smooth Muscle Cells (WKY)15.5 ± 2.6 nM[5]
Kd (High-affinity site)Cultured Rat Vascular Smooth Muscle Cells (SHR)2.3 ± 0.6 nM[5]
Kd (Low-affinity site)Cultured Rat Vascular Smooth Muscle Cells (SHR)1.4 ± 0.5 µM[5]
Functional Activity
EC50 (Platelet Shape Change)Human Platelets0.035 µM
EC50 (Myosin Light-Chain Phosphorylation)Human Platelets0.057 µM
EC50 (Serotonin Release)Human Platelets0.54 ± 0.13 µM
EC50 (Fibrinogen Receptor Exposure)Human Platelets0.53 ± 0.21 µM
EC50 (Platelet Aggregation)Human Platelets1.31 ± 0.34 µM
EC50 (Platelet Shape Change)Rabbit Platelets0.013 µM[6]
EC50 (Platelet Aggregation)Rabbit Platelets0.58 µM[6]

Signaling Pathways of U-46619 (and by extension, potentially this compound)

U-46619, through its agonism at the G-protein coupled TP receptor, activates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for many of the physiological responses to U-46619, such as smooth muscle contraction and platelet aggregation.

Furthermore, U-46619 has been shown to activate the Rho/Rho-kinase (ROCK) pathway, which contributes to calcium sensitization of the contractile machinery in smooth muscle. Activation of extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells expressing TPα and TPβ receptors has also been demonstrated.

Signaling Pathway Diagram

U46619_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq11 Gq/11 TP_Receptor->Gq11 activates RhoA RhoA TP_Receptor->RhoA activates ERK ERK/MAPK Activation TP_Receptor->ERK activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK Rho-kinase (ROCK) RhoA->ROCK activates Contraction Smooth Muscle Contraction Platelet Aggregation ROCK->Contraction Ca²⁺ Sensitization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Contraction PKC->Contraction Experimental_Workflow cluster_characterization Pharmacological Characterization of this compound start This compound binding Receptor Binding Assays (Determine Ki at TP Receptor) start->binding functional In Vitro Functional Assays (e.g., Smooth Muscle Contraction, Platelet Aggregation) start->functional binding->functional agonist Agonist Activity? (Determine EC50, Emax) functional->agonist antagonist Antagonist Activity? (Determine IC50, pA2) functional->antagonist signaling Cell-Based Signaling Assays (e.g., Ca²⁺ Mobilization, ERK Phosphorylation) profile Comprehensive Pharmacological Profile signaling->profile agonist->signaling antagonist->profile

References

In Vivo Effects of U-46619 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent, but unstable, endogenous prostanoid, prostaglandin H2 (PGH2), and a selective thromboxane A2 (TXA2) receptor agonist.[1][2] It is widely utilized in experimental settings to mimic the physiological and pathophysiological actions of TXA2, which include potent vasoconstriction, bronchoconstriction, and platelet aggregation.[2] This technical guide provides a comprehensive overview of the in vivo effects of U-46619 administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While most commercially available U-46619 contains its 5-cis isomer, a minor impurity of 5-trans U-46619 (2-5%) is often present, though its distinct biological activity is not extensively documented.[1]

Cardiovascular Effects

U-46619 is a potent vasoconstrictor, leading to significant increases in systemic and pulmonary blood pressure.[3] Its administration is a common experimental model for inducing pulmonary hypertension.

Quantitative Data: Cardiovascular Effects
ParameterAnimal ModelU-46619 Dose/ConcentrationKey FindingsReference
Mean Arterial Blood Pressure Spontaneously Hypertensive Rats (SHR)5 µg/kg (i.v.)Significant increase in MABP observed 1 minute post-administration.[4]
Pial Arteriolar Diameter Rabbits10⁻¹¹ to 10⁻⁶ M (topical)Dose-dependent vasoconstriction with a maximum reduction of 9.7 +/- 1.3%.[5]
Pial Arteriolar Diameter Rats10⁻¹¹ to 10⁻⁶ M (topical)Dose-dependent vasoconstriction with a maximum reduction of 14.0 +/- 0.5%. At 10⁻⁷ and 10⁻⁶ M, intravascular platelet aggregation and transient occlusion were observed.[5]
Mesenteric Artery Contraction Wistar-Kyoto (WKY) Rats1 µMA concentration of 1 µM induced 80% of the maximum contraction.[6]
Mesenteric Artery Contraction Spontaneously Hypertensive Rats (SHR)1 µMSignificantly increased maximum contraction compared to WKY rats.[6]
Coronary Flow and Cardiac Function Ischemic Rat Hearts (buffer-perfused)0.01-1.0 µMReduced coronary flow and cardiac function.[7]
Experimental Protocol: Induction of Pulmonary Hypertension in Pigs

This protocol describes the use of U-46619 to induce pulmonary hypertension in an anesthetized pig model.[3]

  • Animal Model: Anesthetized pigs.

  • Procedure:

    • Administer six consecutive injections of U-46619 at 30-minute intervals.

    • Continuously assess pulmonary hemodynamics, including characteristic resistance, vascular compliance, and peripheral vascular resistance, using a four-element Windkessel model.

  • Observations: U-46619 administration leads to pulmonary hypertensive effects.[3]

Pulmonary Effects

U-46619 is a potent bronchoconstrictor, with a more pronounced effect on smaller airways.[8][9]

Quantitative Data: Pulmonary Effects
ParameterTissue/Animal ModelU-46619 ConcentrationKey FindingsReference
Bronchoconstriction (EC₅₀) Rat Lung Slices (Small Airways, <250 µm)6.9 nMThromboxane is ten times more potent in causing small airways to contract than larger ones.[8][9]
Bronchoconstriction (EC₅₀) Rat Lung Slices (Large Airways, >420 µm)66 nM[8][9]
Capillary Filtration Coefficient (K_f) Ex vivo Perfused Rat Lungs7 x 10⁻⁸ MK_f was twice that of lungs perfused with buffer alone.[10]
Total Pulmonary Vascular Resistance (RT) Ex vivo Perfused Rat Lungs with PGE₂7 x 10⁻⁸ MRT was approximately 30% greater than with U-46619 alone.[10]
Experimental Protocol: Assessment of Bronchoconstriction in Rat Lung Slices

This protocol details the investigation of U-46619's effects on different-sized airways using precision-cut lung slices (PCLSs).[8][9]

  • Animal Model: Wistar rats.

  • Procedure:

    • Prepare viable PCLSs from rat lungs.

    • Expose the PCLSs to varying concentrations of U-46619.

    • Observe the bronchoconstriction of small (<250 µm), medium (250-420 µm), and large (>420 µm) airways using a microscope.

    • Analyze the changes in airway diameter using digital imaging techniques to determine the median effective concentration (EC₅₀).

Signaling Pathways

The effects of U-46619 are mediated through the activation of thromboxane A2 (TP) receptors, which are G-protein-coupled receptors.[11][12] This activation triggers a cascade of intracellular signaling events.

U-46619-Induced Vascular Smooth Muscle Contraction

Activation of TP receptors in vascular smooth muscle cells by U-46619 initiates a signaling cascade leading to vasoconstriction. This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[12] This pathway, along with the RhoA/Rho-kinase pathway, increases the calcium sensitivity of the contractile machinery.[4][11]

U46619_VSMC_Contraction U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq_11 Gq/11 TP_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC RhoA RhoA Gq_11->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK Ca_Sensitization Ca²⁺ Sensitization ROCK->Ca_Sensitization Ca_Sensitization->Contraction

U-46619 signaling pathway in vascular smooth muscle contraction.
Activation of MAPK Pathways

U-46619 has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 MAPK and ERK1/2.[13] This activation is implicated in cellular processes such as the differentiation of human induced pluripotent stem cells into endothelial cells.[13]

U46619_MAPK_Activation U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Upstream_Signal Upstream Signaling TP_Receptor->Upstream_Signal p38_MAPK p38 MAPK Upstream_Signal->p38_MAPK ERK1_2 ERK1/2 Upstream_Signal->ERK1_2 Cellular_Response Cellular Response (e.g., Differentiation) p38_MAPK->Cellular_Response ERK1_2->Cellular_Response

U-46619-mediated activation of p38 MAPK and ERK1/2 signaling pathways.

Other In Vivo and Ex Vivo Effects

  • Platelet Aggregation: U-46619 is a potent inducer of platelet aggregation.

  • Norepinephrine Release: It can enhance the release of norepinephrine from adrenergic nerves, suggesting a prejunctional site of action.[14]

  • Potentiation of Adrenergic Contraction: U-46619 potentiates the constrictor effects of noradrenaline in human saphenous veins.[15]

Experimental Workflow: Investigating Vasoconstrictor Effects

The following diagram outlines a general experimental workflow for studying the vasoconstrictor effects of U-46619 on isolated blood vessels.

Vasoconstriction_Workflow Animal_Model Select Animal Model (e.g., Rat, Rabbit) Vessel_Isolation Isolate Blood Vessel (e.g., Aorta, Mesenteric Artery) Animal_Model->Vessel_Isolation Myograph_Setup Mount Vessel in Myograph Vessel_Isolation->Myograph_Setup Equilibration Equilibration Period Myograph_Setup->Equilibration U46619_Admin Administer U-46619 (Cumulative Concentrations) Equilibration->U46619_Admin Tension_Recording Record Isometric Tension U46619_Admin->Tension_Recording Data_Analysis Data Analysis (Dose-Response Curve) Tension_Recording->Data_Analysis Conclusion Conclusion on Vasoconstrictor Potency Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for 5-trans U-46619-Induced Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1] In platelet research, U-46619 is widely utilized to induce platelet activation and aggregation in vitro, mimicking the physiological effects of TXA2.[2][3] Its stability in aqueous solutions makes it a reliable tool for studying the signaling pathways involved in thrombosis and hemostasis, as well as for screening potential anti-platelet therapeutic agents.[2] When U-46619 binds to the thromboxane (TP) receptors on the platelet surface, it triggers a signaling cascade that leads to platelet shape change, granule secretion, and aggregation.[1] This process is primarily mediated by the release of adenosine diphosphate (ADP) from platelet-dense granules.[4]

These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for platelet function testing.[5]

Data Presentation: U-46619 Concentration and Platelet Response

The following table summarizes the effective concentrations of U-46619 and their observed effects on human platelets. This data is crucial for designing dose-response experiments and interpreting results.

ParameterU-46619 Concentration (µM)Observed Effect
EC50 for Platelet Shape Change 0.035 ± 0.00550% maximal shape change
EC50 for Myosin Light-Chain Phosphorylation 0.057 ± 0.02150% maximal phosphorylation
EC50 for Serotonin Release 0.54 ± 0.1350% maximal serotonin release
EC50 for Platelet Aggregation 0.58 - 1.3150% maximal aggregation
Typical Working Concentration 1.0 - 1.3Induces robust platelet aggregation

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solvent for U-46619 (e.g., Methyl Acetate, Ethanol, or DMSO)[9]

  • Human whole blood

  • Anticoagulant Citrate Dextrose (ACD-A) or 3.2% Sodium Citrate

  • Modified Tyrode's Buffer (pH 7.3)

  • Prostacyclin (PGI2)

  • Apyrase

  • Bovine Serum Albumin (BSA)

  • Luciferin/luciferase reagent (for ATP release measurement, optional)[10]

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

Preparation of this compound Stock Solution
  • U-46619 is often supplied as a solution in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.[9]

  • Immediately dissolve the residue in a solvent of choice, such as ethanol or DMSO, to a stock concentration of 1-10 mg/mL.[9] The solubility in these solvents is approximately 100 mg/ml.[9]

  • For aqueous buffers, it is recommended to dilute the stock solution with the buffer of choice. The solubility in PBS (pH 7.2) is approximately 1 mg/ml. Aqueous solutions should be prepared fresh and not stored for more than one day.[9]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Preparation of Washed Human Platelets

This protocol is for researchers who require a purified platelet suspension.

  • Blood Collection : Collect human venous blood into tubes containing an anticoagulant (e.g., ACD-A at a 1:9 ratio of anticoagulant to blood).[11]

  • Preparation of Platelet-Rich Plasma (PRP) : Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.[11] Carefully collect the upper PRP layer.

  • Platelet Pelleting : Add prostacyclin (PGI2, final concentration 0.1 µM) to the PRP to prevent platelet activation during centrifugation. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Washing the Platelets : Discard the supernatant and gently resuspend the platelet pellet in Modified Tyrode's Buffer (pH 7.3) containing 0.1 µM PGI2 and apyrase (2 units/mL).

  • Final Resuspension : Centrifuge the washed platelets at 1000 x g for 10 minutes. Resuspend the final platelet pellet in Modified Tyrode's Buffer containing 0.35% BSA to a final platelet count of 2.5-3.0 x 10⁸ platelets/mL.

  • Resting Period : Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Light Transmission Aggregometry (LTA) Protocol
  • Instrument Setup : Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Blanking the Instrument : Pipette 450 µL of platelet-poor plasma (PPP) into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 100% aggregation baseline (or 0% light transmission).

  • Preparing the Platelet Sample : Pipette 450 µL of PRP or washed platelets into an aggregometer cuvette with a stir bar and place it in the sample well. Allow the sample to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes.[12][13] This will be the 0% aggregation baseline.

  • Adding U-46619 : Add the desired final concentration of U-46619 (typically 1-5 µL of a working solution) to the platelet suspension.

  • Data Acquisition : Record the change in light transmission for 5-10 minutes. Platelet aggregation will cause an increase in light transmission.

  • Data Analysis : The platelet aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.

Signaling Pathways and Experimental Workflow

U-46619 Signaling Pathway in Platelets

U-46619 initiates a cascade of intracellular events upon binding to the thromboxane (TP) receptors on the platelet membrane. This leads to platelet activation and aggregation through a G-protein coupled signaling pathway.

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane Receptor (TPα/TPβ) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization (from dense tubular system) IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Granule_Secretion Dense Granule Secretion Ca_Mobilization->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca_Mobilization->Integrin_Activation Contributes to PKC_Activation->Granule_Secretion PKC_Activation->Integrin_Activation Contributes to ADP ADP Granule_Secretion->ADP Releases P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to P2Y12_Receptor->Integrin_Activation Amplifies Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Leads to

Caption: U-46619 signaling cascade in human platelets.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines the key steps in performing a platelet aggregation assay using this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (ACD-A anticoagulant) PRP_Preparation 2. PRP Preparation (Centrifuge 150-200g, 15-20 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (Centrifuge >2000g, 15 min) Blood_Collection->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count (Optional, for washed platelets) PRP_Preparation->Platelet_Adjustment Sample_Incubation 7. Incubate PRP/Washed Platelets (Stir at 37°C) PRP_Preparation->Sample_Incubation Blanking 6. Blank with PPP (Set 100% aggregation) PPP_Preparation->Blanking Platelet_Adjustment->Sample_Incubation Instrument_Setup 5. Instrument Setup (Warm to 37°C) Instrument_Setup->Blanking Blanking->Sample_Incubation Agonist_Addition 8. Add U-46619 Sample_Incubation->Agonist_Addition Data_Recording 9. Record Light Transmission Agonist_Addition->Data_Recording Analysis 10. Quantify % Aggregation Data_Recording->Analysis

Caption: Workflow for U-46619-induced platelet aggregation assay.

References

Application Notes and Protocols: 5-trans U-46619 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of 5-trans U-46619 solutions, along with information on its stability. Included are experimental protocols for common in vitro assays and a summary of the key signaling pathways activated by this potent thromboxane A2 (TP) receptor agonist.

Solution Preparation and Stability

This compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely used in research to study the physiological and pathological roles of thromboxane A2. Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Solvents and Solubility

This compound is typically supplied as a solution in methyl acetate. For experimental use, the methyl acetate can be evaporated and the compound reconstituted in a solvent of choice. The solubility of this compound in various common laboratory solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)~50 mg/mL
Dimethyl sulfoxide (DMSO)~50 mg/mL
Ethanol~50 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)~1 mg/mL

Protocol for Solvent Exchange:

  • Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial containing this compound.

  • Once the solvent has completely evaporated, immediately add the desired volume of the new solvent (e.g., DMSO, ethanol, or DMF).

  • Vortex briefly to ensure the compound is fully dissolved.

For aqueous experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted with the aqueous buffer to the final desired concentration. It is important to note that this compound is sparingly soluble in aqueous buffers.

Solution Stability and Storage

The stability of this compound solutions is dependent on the solvent and storage conditions. The following table provides general stability guidelines.

SolventStorage TemperatureStability
Methyl acetate (as supplied)-20°C≥ 2 years
DMSO-80°Cup to 6 months
DMSO-20°Cup to 1 month
Aqueous solutions4°CNot recommended for storage more than one day

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

This compound is a valuable tool for investigating processes mediated by the thromboxane A2 receptor, such as platelet aggregation and smooth muscle contraction.

Platelet Aggregation Assay

This protocol describes a method for assessing platelet aggregation in response to this compound using whole blood aggregometry.

Materials:

  • Freshly collected whole blood in sodium citrate tubes

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Saline solution

  • Lumi-aggregometer and consumables

  • Pipettes

Protocol:

  • Prepare serial dilutions of this compound in saline to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • Allow the whole blood to equilibrate to room temperature for 30 minutes.

  • Gently mix the blood sample by inversion.

  • Pipette the appropriate volume of whole blood into the aggregometer cuvettes.

  • Add the this compound dilution or vehicle control to the cuvettes.

  • Immediately start the aggregation measurement according to the lumi-aggregometer manufacturer's instructions.

  • Monitor the change in impedance or light transmission over time to determine the extent of platelet aggregation. A typical concentration of U-46619 to induce platelet aggregation is around 1 µM.[1]

Vasoconstriction Assay in Isolated Arterial Rings

This protocol outlines a method for measuring the contractile response of isolated arterial rings to this compound using a wire myograph system.

Materials:

  • Isolated arterial segments (e.g., rat aorta, mouse coronary artery) in ice-cold physiological salt solution (PSS).

  • Wire myograph system with a data acquisition system.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • PSS (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

  • Potassium chloride (KCl) solution (for viability testing).

Protocol:

  • Dissect and clean the artery of interest and cut it into small rings (approximately 2 mm in length).

  • Mount the arterial rings on the wires of the myograph chamber filled with PSS and maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.

  • Stretch the rings to their optimal resting tension.

  • Assess the viability of the arterial rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

  • After washing out the KCl and allowing the rings to return to baseline, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath.[2]

  • Record the isometric tension generated in response to each concentration of this compound.

  • Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of this compound-induced vasoconstriction. An effective concentration to elicit vasoconstriction is often in the nanomolar to low micromolar range.[2]

Signaling Pathways

This compound exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as platelet aggregation and smooth muscle contraction.

Overview of this compound Signaling

The primary signaling pathway activated by this compound involves the coupling of the TP receptor to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, plays a central role in the downstream cellular responses.

Another important signaling pathway activated by this compound is the RhoA/Rho-kinase pathway. This pathway is crucial for the sensitization of the contractile apparatus to Ca²⁺ in smooth muscle cells, leading to sustained contraction.

Furthermore, activation of the TP receptor can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38 MAPK, which are involved in cell proliferation, differentiation, and inflammatory responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates MAPK ERK / p38 MAPK TP_Receptor->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Cell_response PKC->Cell_response Rho_kinase Rho-kinase RhoA->Rho_kinase Activates Rho_kinase->Cell_response Sensitizes to Ca²⁺ MAPK->Cell_response

Caption: this compound signaling pathways.

Experimental Workflow for Vasoconstriction Assay

The following diagram illustrates a typical workflow for assessing the vasoconstrictor effects of this compound in isolated arterial rings.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_dissection 1. Dissect Artery Ring_cutting 2. Cut into Rings Tissue_dissection->Ring_cutting Mounting 3. Mount in Myograph Ring_cutting->Mounting Equilibration 4. Equilibrate Mounting->Equilibration Viability_test 5. Viability Test (KCl) Equilibration->Viability_test Washout 6. Washout Viability_test->Washout Drug_addition 7. Add this compound Washout->Drug_addition Recording 8. Record Tension Drug_addition->Recording Curve_generation 9. Generate Curve Recording->Curve_generation Parameter_calc 10. Calculate EC50/Emax Curve_generation->Parameter_calc

Caption: Vasoconstriction assay workflow.

References

Application Notes and Protocols: Utilizing 5-trans U-46619 for the Investigation of mPGES-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, downstream of cyclooxygenase-2 (COX-2).[1][2] Its role in inflammation and various pathologies has rendered it a key target for the development of novel anti-inflammatory therapeutics that aim to avoid the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream COX enzymes.[1][2] The stable thromboxane A2 (TXA2) analog, 5-trans U-46619, is a potent agonist of the thromboxane A2 receptor (TP receptor).[3][4] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events, including platelet aggregation and vasoconstriction, making it a valuable pharmacological tool.[3][4][5]

These application notes provide a framework for utilizing this compound as a stimulus in cellular and tissue-based assays to investigate the efficacy and mechanism of action of mPGES-1 inhibitors. The rationale is that U-46619-induced physiological responses may be, in part, modulated by the local synthesis of PGE2. By inhibiting mPGES-1, researchers can dissect the contribution of PGE2 to the overall biological response elicited by TP receptor activation.

Signaling Pathways

U-46619, by activating the TP receptor, a G-protein coupled receptor, primarily initiates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, activation of the arachidonic acid cascade can lead to the production of various prostanoids, including PGE2, through the sequential action of COX and mPGES-1 enzymes.[6] An mPGES-1 inhibitor would specifically block the conversion of PGH2 to PGE2.

U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq protein TP_Receptor->Gq AA_cascade Arachidonic Acid Cascade TP_Receptor->AA_cascade PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_response PKC->Physiological_response COX COX-1/2 AA_cascade->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 PGE2->Physiological_response mPGES1_inhibitor mPGES-1 Inhibitor mPGES1_inhibitor->mPGES1

Caption: U-46619 signaling and the point of mPGES-1 inhibition.

Data Presentation

Table 1: Potency of this compound in Functional Assays
Assay TypeSpecies/SystemEC50 / IC50Reference
Platelet Shape ChangeHuman Platelets0.035 ± 0.005 µM[7]
Myosin Light-Chain PhosphorylationHuman Platelets0.057 ± 0.021 µM[7]
Serotonin ReleaseHuman Platelets0.54 ± 0.13 µM[7]
Fibrinogen Receptor ExposureHuman Platelets0.53 ± 0.21 µM[7]
Platelet AggregationHuman Platelets1.31 ± 0.34 µM[7]
VasoconstrictionHuman Resistance Arteries16 nM (Log EC50 = -7.79 ± 0.16 M)[3]
VasoconstrictionHuman Saphenous VeinConcentration-dependent (10⁻¹⁰ to 3x10⁻⁷ mol/l)[8]
Table 2: Potency of Selected mPGES-1 Inhibitors
InhibitorSystemIC50Reference
MF63Equine Leukocytes (PGE2 production)0.1147 µM[9]
Licofelone (ML3000)Cell-free assay6 µM[6]
Licofelone (ML3000)IL-1β-treated A549 cells (PGE2 production)< 1 µM[10]
Compound 4b (benzylidenebarbituric acid derivative)Human mPGES-133 nM[10]
Compound III (benzimidazole)Human mPGES-10.09 µM[10]
Compound 934Recombinant Human mPGES-110-29 nM[11]
Compound 117Recombinant Human mPGES-110-29 nM[11]
Compound 118Recombinant Human mPGES-110-29 nM[11]
Compound 322Recombinant Human mPGES-110-29 nM[11]
Compound 323Recombinant Human mPGES-110-29 nM[11]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol assesses the effect of an mPGES-1 inhibitor on U-46619-induced platelet aggregation.

start Start: Prepare Platelet-Rich Plasma (PRP) pre_incubation Pre-incubate PRP with mPGES-1 inhibitor or vehicle start->pre_incubation stimulation Stimulate with U-46619 pre_incubation->stimulation measurement Measure platelet aggregation (e.g., light transmission aggregometry) stimulation->measurement data_analysis Analyze data: Compare aggregation curves and calculate % inhibition measurement->data_analysis end End data_analysis->end

Caption: Workflow for U-46619-induced platelet aggregation assay.

Materials:

  • Freshly drawn human blood in citrate anticoagulant

  • This compound stock solution (e.g., 100 µM in ethanol)[4]

  • mPGES-1 inhibitor stock solution (in appropriate solvent, e.g., DMSO)

  • Vehicle control for mPGES-1 inhibitor

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

Methodology:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Pre-incubation: Aliquot PRP into aggregometer cuvettes. Add the mPGES-1 inhibitor at various concentrations or vehicle control to the PRP and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Baseline Reading: Place the cuvettes in the aggregometer and establish a stable baseline reading.

  • Stimulation: Add U-46619 to achieve a final concentration that induces submaximal aggregation (e.g., 0.5-1.3 µM) to allow for the detection of inhibitory effects.[7][12]

  • Measurement: Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.

  • Data Analysis: Compare the aggregation curves of the inhibitor-treated samples to the vehicle control. Calculate the percentage of inhibition of aggregation.

Protocol 2: Ex Vivo Vasoconstriction Assay in Isolated Arteries

This protocol evaluates the effect of an mPGES-1 inhibitor on U-46619-induced vasoconstriction in isolated arterial rings.

start Start: Isolate and mount arterial rings in an organ bath equilibration Equilibrate rings under optimal tension start->equilibration pre_incubation Pre-incubate with mPGES-1 inhibitor or vehicle equilibration->pre_incubation stimulation Cumulative addition of U-46619 pre_incubation->stimulation measurement Record isometric tension stimulation->measurement data_analysis Analyze data: Construct dose-response curves and compare EC50 values measurement->data_analysis end End data_analysis->end

Caption: Workflow for U-46619-induced vasoconstriction assay.

Materials:

  • Isolated arteries (e.g., human subcutaneous resistance arteries, rat mesenteric arteries)[3][13]

  • Krebs-Henseleit solution

  • This compound stock solution

  • mPGES-1 inhibitor stock solution

  • Vehicle control

  • Wire myograph system

Methodology:

  • Tissue Preparation: Dissect and clean arteries in cold Krebs-Henseleit solution. Cut into 2-3 mm rings.

  • Mounting: Mount the arterial rings on the wires of a myograph and place them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

  • Pre-incubation: Add the mPGES-1 inhibitor or vehicle to the organ baths and incubate for 30-60 minutes.

  • Stimulation: Construct a cumulative concentration-response curve for U-46619 by adding increasing concentrations of the agonist to the organ baths.[3]

  • Measurement: Record the isometric tension generated by the arterial rings.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the log concentration of U-46619. Compare the dose-response curves and EC50 values between the inhibitor-treated and vehicle control groups.

Protocol 3: Measurement of PGE2 Release from Stimulated Cells

This protocol measures the direct inhibitory effect of a test compound on mPGES-1 activity by quantifying PGE2 release following U-46619 stimulation.

start Start: Culture cells (e.g., leukocytes, endothelial cells) pre_incubation Pre-incubate with mPGES-1 inhibitor or vehicle start->pre_incubation stimulation Stimulate with U-46619 pre_incubation->stimulation collection Collect cell supernatant stimulation->collection measurement Measure PGE2 concentration by ELISA collection->measurement data_analysis Analyze data: Calculate % inhibition of PGE2 release measurement->data_analysis end End data_analysis->end

Caption: Workflow for measuring PGE2 release.

Materials:

  • Cultured cells capable of producing PGE2 (e.g., equine leukocytes, A549 cells)[9][10]

  • Cell culture medium

  • This compound stock solution

  • mPGES-1 inhibitor stock solution

  • Vehicle control

  • PGE2 ELISA kit[14][15]

Methodology:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Pre-incubation: Replace the culture medium with fresh medium containing various concentrations of the mPGES-1 inhibitor or vehicle. Incubate for 30-60 minutes.

  • Stimulation: Add U-46619 to the wells at a concentration known to elicit a response (e.g., 1 µM).

  • Supernatant Collection: After a specified incubation time (e.g., 15-60 minutes), collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[14][15]

  • Data Analysis: Calculate the amount of PGE2 released and determine the percentage of inhibition by the mPGES-1 inhibitor compared to the vehicle control.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively use the TP receptor agonist this compound as a tool to study the inhibition of mPGES-1. By employing these assays, scientists can elucidate the role of PGE2 in various physiological and pathophysiological processes, and screen and characterize novel mPGES-1 inhibitors for their therapeutic potential. The provided signaling pathway diagrams and experimental workflows offer a clear visual representation of the underlying mechanisms and methodologies.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is the trans isomer of U-46619, a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] U-46619 acts as a selective thromboxane A2 (TXA2) receptor (TP receptor) agonist, mimicking the physiological effects of TXA2.[1] TXA2 is a potent mediator of platelet aggregation and vascular smooth muscle contraction.[2] Consequently, in vitro models assessing these responses are crucial for evaluating the efficacy of compounds targeting the TXA2 pathway, including agonists like U-46619 and its isomers, as well as potential antagonists.

This document provides detailed protocols for two primary in vitro models for testing the efficacy of this compound: Platelet Aggregation Assays and Vascular Smooth Muscle Contraction Assays. It also includes a summary of quantitative data and visualizations of the relevant signaling pathway and experimental workflows. While most literature focuses on the more common U-46619, the methodologies are directly applicable to its 5-trans isomer.

Signaling Pathway of U-46619

U-46619 mediates its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). Two main G-proteins, Gq and G13, are activated upon receptor binding.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to the cellular response.

  • G13 Pathway: Activation of G13 stimulates the Rho/Rho-kinase signaling pathway. Rho-kinase inhibits myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chains and subsequent smooth muscle contraction.

The following diagram illustrates the signaling cascade initiated by U-46619 binding to the TP receptor.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-46619 U-46619 TP_Receptor TP Receptor U-46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release triggers PKC PKC DAG->PKC activates Response Platelet Aggregation/ Smooth Muscle Contraction Ca2_release->Response PKC->Response MLC_Phosphatase MLC Phosphatase Rho_Kinase->MLC_Phosphatase inhibits MLC_P Phosphorylated Myosin Light Chain MLC_Phosphatase->MLC_P dephosphorylates MLC_P->Response

Caption: U-46619 Signaling Pathway.

Data Presentation: Quantitative Efficacy of U-46619

The following tables summarize the quantitative data for U-46619 efficacy in the key in vitro models. This data can serve as a reference for expected outcomes when testing this compound.

Table 1: Efficacy of U-46619 in Platelet Aggregation

ParameterSpeciesPreparationValueReference
EC50 (Shape Change) HumanWashed Platelets0.035 ± 0.005 µM[3]
EC50 (Aggregation) HumanWashed Platelets0.58 µM[4]
EC50 (Aggregation) HumanPlatelet-Rich Plasma1.31 ± 0.34 µM[3]
EC50 (Serotonin Release) HumanWashed Platelets0.54 ± 0.13 µM[3]

Table 2: Efficacy of U-46619 in Vascular Smooth Muscle Contraction

TissueSpeciesParameterValueReference
Caudal Artery RatEC50~50 nM[5]
Saphenous Vein HumanEC503.7 x 10⁻⁹ mol/l[6]
Pulmonary Artery RatpEC50 (E+)8.4 ± 0.05[7]
Coronary Artery Mouse-Concentration-dependent contraction[8]
Cerebral Arterioles RatMaximal Constrictionat ~300 nM[9]

Table 3: Inhibition of U-46619-Induced Platelet Aggregation by Antagonists

AntagonistSpeciesIC50Reference
SQ 29,548 Human28 nM[10]
SQ 29,548 Canine92 nM[10]
AH 23,848 Human0.5 µM[10]
BM 13.505 Human0.4 µM[10]
BM 13.177 Human3.9 µM[10]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to this compound using light transmission aggregometry.

1. Materials and Reagents:

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • 3.2% Sodium Citrate (anticoagulant).

  • Phosphate Buffered Saline (PBS).

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol).

  • Platelet-Poor Plasma (PPP).

  • Aggregometer cuvettes with stir bars.

  • Light Transmission Aggregometer.

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[11]

  • Gently invert the tubes to mix.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to separate PRP.[11]

  • Carefully aspirate the upper layer (PRP) and transfer it to a new polypropylene tube.

3. Preparation of Platelet-Poor Plasma (PPP):

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cells.[11]

  • Collect the supernatant, which is the PPP.

4. Platelet Count Adjustment:

  • Determine the platelet count in the PRP.

  • Adjust the platelet count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[11]

5. Aggregation Measurement:

  • Pre-warm the aggregometer to 37°C.

  • Pipette a defined volume of the adjusted PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.[11]

  • Place the cuvette in the aggregometer and allow the PRP to equilibrate for at least 5 minutes.

  • Calibrate the aggregometer, setting the light transmission of the PRP to 0% and the PPP to 100%.[11]

  • Add a small volume of this compound solution to the PRP to achieve the desired final concentration.

  • Record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission indicates platelet aggregation.

  • Repeat the measurement for a range of this compound concentrations to generate a dose-response curve.

Platelet_Aggregation_Workflow Blood_Collection 1. Blood Collection (Sodium Citrate) Centrifuge_PRP 2. Centrifugation (Low Speed) 150-200g, 15-20 min Blood_Collection->Centrifuge_PRP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP 4. Centrifugation (High Speed) 1500-2000g, 15 min Centrifuge_PRP->Centrifuge_PPP Count_Adjust 6. Adjust Platelet Count in PRP using PPP PRP_Isolation->Count_Adjust PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation PPP_Isolation->Count_Adjust Aggregometry 7. Light Transmission Aggregometry Count_Adjust->Aggregometry Equilibration   a. Equilibrate PRP at 37°C Calibration   b. Calibrate (PRP=0%, PPP=100%) Agonist_Addition   c. Add this compound Data_Recording   d. Record Aggregation Analysis 8. Data Analysis (Dose-Response Curve) Data_Recording->Analysis

Caption: Platelet Aggregation Assay Workflow.

Protocol 2: Vascular Smooth Muscle Contraction Assay

This protocol describes the methodology for assessing the contractile effect of this compound on isolated vascular smooth muscle rings.

1. Materials and Reagents:

  • Isolated blood vessel (e.g., rat aorta, porcine coronary artery).

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • This compound stock solution.

  • Potassium Chloride (KCl) solution (for inducing maximal contraction).

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

2. Tissue Preparation:

  • Euthanize the animal according to approved ethical protocols.

  • Carefully dissect the desired blood vessel and place it in cold Krebs-Henseleit solution.

  • Clean the vessel of adherent connective tissue and cut it into rings of approximately 2-4 mm in length.

  • For some experiments, the endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

3. Mounting and Equilibration:

  • Mount the vascular rings in the organ baths between two stainless steel hooks. One hook is fixed, and the other is connected to an isometric force transducer.

  • Fill the organ baths with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.

  • Apply a resting tension to the rings (e.g., 1-2 g, this will need to be optimized for the specific vessel) and allow them to equilibrate for at least 60-90 minutes. Replace the bath solution every 15-20 minutes.

4. Viability Check:

  • After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.

  • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

5. Contraction Measurement:

  • Once the baseline is stable, add this compound to the organ bath in a cumulative, concentration-dependent manner.

  • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Record the isometric tension generated by the vascular rings.

  • After the highest concentration, wash the tissues to return to baseline.

6. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Vascular_Contraction_Workflow Tissue_Dissection 1. Dissect Blood Vessel Ring_Preparation 2. Prepare Vascular Rings (2-4 mm) Tissue_Dissection->Ring_Preparation Mounting 3. Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration 4. Equilibrate under Tension (60-90 min, 37°C, Carbogen) Mounting->Equilibration Viability_Test 5. Viability Check with KCl Equilibration->Viability_Test Washout_1 6. Wash and Return to Baseline Viability_Test->Washout_1 Agonist_Addition 7. Cumulative Addition of This compound Washout_1->Agonist_Addition Record_Tension 8. Record Isometric Tension Agonist_Addition->Record_Tension Washout_2 9. Final Washout Record_Tension->Washout_2 Analysis 10. Data Analysis (Concentration-Response Curve) Washout_2->Analysis

Caption: Vascular Contraction Assay Workflow.

Conclusion

The in vitro models of platelet aggregation and vascular smooth muscle contraction are robust and reproducible methods for assessing the efficacy of this compound and other thromboxane receptor modulators. The provided protocols and quantitative data serve as a comprehensive guide for researchers in the field of pharmacology and drug development. Adherence to these standardized procedures will ensure the generation of high-quality, comparable data for the evaluation of novel compounds targeting the thromboxane A2 signaling pathway.

References

Application Notes and Protocols for 5-trans U-46619 in G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619, more commonly referred to as U-46619, is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Due to its stability and potent activity, U-46619 is an invaluable tool for researchers studying GPCR signaling, particularly the pathways mediated by the TP receptor. These receptors are crucial in a variety of physiological processes, including hemostasis, vasoconstriction, and smooth muscle contraction, and are implicated in pathological conditions such as thrombosis, cardiovascular diseases, and asthma.[1]

This document provides detailed application notes and experimental protocols for the use of U-46619 in studying GPCRs, with a focus on the TP receptor.

Physicochemical Properties and Storage

PropertyValue
Chemical Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
CAS Number 56985-40-1
Appearance Supplied as a solution in methyl acetate or as a powder
Solubility Soluble in methyl acetate, DMSO, and ethanol. Sparingly soluble in aqueous buffers.
Storage Store at -20°C for long-term stability.[2] Aqueous solutions should be prepared fresh and not stored for more than one day.[2]

Application Notes

U-46619 is a versatile tool for investigating various aspects of TP receptor function and signaling. Its primary applications include:

  • Characterization of TP Receptor Binding: U-46619, often in its radiolabeled form (e.g., [³H]U-46619), is used in radioligand binding assays to determine the affinity (Kd) and density (Bmax) of TP receptors in various tissues and cell lines.[3]

  • Functional Analysis of TP Receptor Activation: As a potent agonist, U-46619 is used to stimulate TP receptors and study downstream functional responses, such as platelet aggregation, smooth muscle contraction, and vasoconstriction.[4]

  • Investigation of GPCR Signaling Pathways: U-46619 is instrumental in elucidating the intricate signaling cascades initiated by TP receptor activation. The TP receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and G12/13.

    • Gq/11 Pathway: Activation of the Gq/11 pathway by U-46619 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

    • G12/13 Pathway: Coupling to the G12/13 pathway activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for Ca²⁺ sensitization of the contractile machinery in smooth muscle cells.[5]

    • MAPK Pathway Activation: U-46619 has been shown to activate mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and inflammation.[5][6]

  • High-Throughput Screening (HTS) for TP Receptor Antagonists: U-46619 can be used as a stable and reliable agonist in HTS assays to identify and characterize novel antagonists of the TP receptor, which have therapeutic potential in cardiovascular and inflammatory diseases.

Quantitative Data

The following tables summarize the reported potency and binding affinity values for U-46619 in various experimental systems.

Table 1: Potency (EC₅₀) of U-46619 in Functional Assays

AssayCell/Tissue TypeEC₅₀ (µM)Reference(s)
Platelet Shape ChangeHuman Platelets0.013 - 0.035[5][6]
Myosin Light Chain PhosphorylationHuman Platelets0.057[6]
Platelet AggregationHuman Platelets0.58 - 1.31[5][6]
Serotonin ReleaseHuman Platelets0.536[6]
Fibrinogen Receptor BindingHuman Platelets0.53[6]
General TP Receptor AgonismVarious in vitro preparations0.035[6]

Table 2: Binding Affinity (Kᵢ/Kₔ) of U-46619 for the TP Receptor

RadioligandCell/Tissue TypeKᵢ/Kₔ (nM)Reference(s)
[³H]SQ29548Human TP Receptor5.5 (Ki)
[³H]U-46619Washed Human Platelets11 - 20 (Kd)[3]

Experimental Protocols

Herein are detailed protocols for key experiments utilizing U-46619 to study GPCRs.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding characteristics of U-46619 to the TP receptor in a membrane preparation.

Materials:

  • Cell or tissue membranes expressing the TP receptor

  • [³H]U-46619 (Radioligand)

  • Unlabeled U-46619 (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the TP receptor using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well plate or individual tubes, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation (typically 20-50 µg of protein), a specific concentration of [³H]U-46619 (e.g., 1-10 nM), and Binding Buffer to a final volume of 200 µL.

    • Non-specific Binding: Add membrane preparation, the same concentration of [³H]U-46619, and a high concentration of unlabeled U-46619 (e.g., 10 µM) to the reaction.

    • Competition Binding: To determine the Kᵢ of a test compound, add membrane preparation, a fixed concentration of [³H]U-46619, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For saturation binding experiments, plot specific binding against the concentration of [³H]U-46619 and use non-linear regression to determine the Kₔ and Bₘₐₓ.

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon stimulation of TP receptors with U-46619.

Materials:

  • Cells expressing the TP receptor (e.g., HEK293-TP, platelets)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • U-46619 stock solution

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and add the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Inject a specific concentration of U-46619 (typically in a volume of 20-50 µL) into each well and continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Express the response as the peak fluorescence intensity minus the baseline fluorescence.

    • To determine the EC₅₀, perform a dose-response curve with varying concentrations of U-46619 and plot the response against the log concentration of the agonist.

Protocol 3: GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the TP receptor following stimulation with U-46619.

Materials:

  • Membrane preparation from cells expressing the TP receptor

  • [³⁵S]GTPγS (Radioligand)

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • U-46619 stock solution

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method)

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described in Protocol 1. Prepare stock solutions of [³⁵S]GTPγS, unlabeled GTPγS, GDP, and U-46619 in Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Basal Binding: Add membrane preparation (10-20 µg), GDP (e.g., 10 µM), [³⁵S]GTPγS (e.g., 0.1-0.5 nM), and Assay Buffer to a final volume of 100 µL.

    • Agonist-Stimulated Binding: Add the same components as for basal binding, plus varying concentrations of U-46619.

    • Non-specific Binding: Add the same components as for basal binding, plus a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity by scintillation counting.

    • SPA Method: If using SPA beads (e.g., wheat germ agglutinin-coated beads that bind to membranes), add the beads to the reaction mixture before or after the incubation. The proximity of the radiolabeled GTPγS bound to the G-protein on the membrane to the scintillant in the bead will generate a signal that can be read on a suitable plate counter without the need for filtration.

  • Data Analysis:

    • Calculate the specific agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding for each concentration of U-46619.

    • Plot the specific binding against the log concentration of U-46619 and use a sigmoidal dose-response curve to determine the EC₅₀ and the maximum stimulation (Eₘₐₓ).

Visualizations

Signaling Pathway of U-46619 at the TP Receptor

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq_11 Gαq/11 TP_Receptor->Gq_11 activates G12_13 Gα12/13 TP_Receptor->G12_13 activates p38_MAPK p38 MAPK TP_Receptor->p38_MAPK activates ERK1_2 ERK1/2 TP_Receptor->ERK1_2 activates PLC Phospholipase C (PLC) Gq_11->PLC activates RhoA RhoA G12_13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK activates ROCK->Cellular_Response p38_MAPK->Cellular_Response ERK1_2->Cellular_Response

Caption: U-46619 signaling at the thromboxane A2 receptor.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (TP Receptor Source) start->prep_membranes setup_assay Set up Assay (Total, Non-specific, Competition) prep_membranes->setup_assay incubate Incubate (e.g., 60 min at RT) setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Logical Relationship of U-46619 and TP Receptor Signaling```dot

// Nodes U46619 [label="U-46619\n(Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; TP_Receptor [label="TP Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Proteins\n(Gq, G13)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Second_Messengers [label="Second Messengers\n(IP3, DAG, Ca²⁺, RhoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(PKC, ROCK, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Physiological_Response [label="Physiological Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges U46619 -> TP_Receptor [label="Activates"]; TP_Receptor -> G_Protein [label="Couples to"]; G_Protein -> Second_Messengers [label="Generate"]; Second_Messengers -> Downstream_Effectors [label="Activate"]; Downstream_Effectors -> Physiological_Response [label="Lead to"]; }``` Caption: Logical flow of U-46619 induced signaling.

References

Troubleshooting & Optimization

Inconsistent results with 5-trans U-46619 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the thromboxane A₂ receptor agonist, U-46619. The information is tailored for researchers, scientists, and drug development professionals to help mitigate inconsistent results and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 5-trans U-46619 and how does it affect my experiments?

A1: this compound is the inactive geometric isomer of U-46619. Its presence as an impurity in U-46619 preparations can lead to variability in experimental results. The concentration of this isomer can differ between batches, potentially altering the effective concentration of the active compound and leading to inconsistent outcomes. For sensitive assays, it is advisable to use highly purified U-46619 with minimal levels of the 5-trans isomer.

Q2: My U-46619 solution appears cloudy. What should I do?

A2: U-46619 is sparingly soluble in aqueous buffers. Cloudiness may indicate that the compound has precipitated out of solution. It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[1] U-46619 is typically supplied in a methyl acetate solution, which can be evaporated under a gentle stream of nitrogen before dissolving the compound in a solvent of choice like ethanol, DMSO, or dimethyl formamide.[1]

Q3: I am observing significant variability in my platelet aggregation assays with U-46619. What are the potential causes?

A3: Variability in platelet aggregation studies is a known challenge and can stem from several factors:

  • Donor Variability: A significant portion of the healthy population (around 10-20%) may be non-sensitive to U-46619.[2][3] It is crucial to screen donors or use a sufficiently large donor pool to account for this biological variability.

  • Reagent Purity: The presence of the less active 5-trans isomer can affect the potency of your U-46619 stock.

  • Platelet Preparation: The method of preparing platelet-rich plasma (PRP), including centrifugation speed and temperature, can impact platelet sensitivity.

  • Experimental Conditions: Factors such as stirring speed, temperature, and pH can all influence the aggregation response.

Q4: Can U-46619 activate other receptors besides the thromboxane A₂ (TP) receptor?

A4: U-46619 is a selective TP receptor agonist.[4] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. To confirm that the observed effects are TP receptor-mediated, it is good practice to use a specific TP receptor antagonist, such as SQ29548, as a negative control in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response in Smooth Muscle Contraction Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Purity of U-46619 Verify the purity of your U-46619 lot. If possible, use a high-purity standard to confirm that the observed potency is as expected. The presence of the 5-trans isomer will reduce the potency.
Tissue Viability Ensure that the smooth muscle preparations are viable and handled consistently. Variations in dissection or mounting can affect tissue responsiveness.
Endothelium Integrity The presence or absence of the endothelium can significantly alter the signaling pathway and the contractile response to U-46619. Ensure your protocol for endothelium removal is effective and consistently applied.
Receptor Desensitization Prolonged exposure to U-46619 can lead to TP receptor desensitization.[5][6] Design your experiments to minimize pre-exposure to the agonist before recording the final response.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your assay buffer is low and consistent across all experiments, as high concentrations can affect tissue contractility.
Issue 2: Low or No Response in Platelet Aggregation Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Non-Responder Donors Screen platelet donors for their responsiveness to U-46619 before conducting extensive experiments. Approximately 10-20% of the normal population may not respond.[2][3]
Incorrect Reagent Concentration Double-check the calculations for your U-46619 dilutions. Prepare fresh stock solutions regularly.
Suboptimal Assay Conditions Optimize assay parameters such as platelet count, stirring speed, and temperature. Ensure the aggregometer is properly calibrated.
Presence of Antiplatelet Agents Ensure that platelet donors have not consumed medications (e.g., aspirin, NSAIDs) or foods known to affect platelet function.
Chelation of Calcium Platelet aggregation is a calcium-dependent process. Ensure that your buffers contain an appropriate concentration of calcium.

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 from various studies.

Table 1: EC₅₀ Values of U-46619 in Platelet Function Assays

AssaySpeciesEC₅₀ (nM)Reference
Platelet Shape ChangeHuman35[7]
Myosin Light Chain PhosphorylationHuman57[7]
Serotonin ReleaseHuman540[7]
Platelet AggregationHuman1310[7]
Fibrinogen Receptor ExposureHuman530[7]
Platelet AggregationRabbit580[8]
Platelet Shape ChangeRabbit13[8]

Table 2: EC₅₀ Values of U-46619 in Smooth Muscle Contraction Assays

TissueSpeciesEC₅₀ (nM)Reference
Penile Trabecular Smooth MuscleHuman8.3[9]
Penile Resistance ArteriesHuman6.2[9]
Bronchial Smooth MuscleHuman12[10]
Saphenous Vein (Calcium Efflux)Human398[11]
Small AirwaysRat6.9[12]
Large AirwaysRat66[12]
Caudal ArteryRat~50[13]

Table 3: Receptor Binding Affinity of U-46619

PreparationLigandK_d (nM)B_max ( sites/platelet )Reference
Washed Human Platelets (High Affinity)[³H]U-46619411166[7]
Washed Human Platelets (Low Affinity)[³H]U-466191460-[7]
Pig Aorta Smooth Muscle Membranes[³H]U-4661942-68-[14]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least 10 days. Collect the blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

  • PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.

    • Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the desired concentration of U-46619 to the PRP and record the change in light transmission for at least 5 minutes.

  • Data Analysis: The platelet aggregation is quantified as the maximum percentage change in light transmission from baseline.

Protocol 2: Vascular Smooth Muscle Contraction Assay
  • Tissue Preparation: Isolate vascular rings (e.g., aorta, mesenteric artery) from the experimental animal and mount them in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the tissues with a high potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise once the previous concentration has reached a plateau.

    • Record the isometric tension at each concentration.

  • Data Analysis: Express the contraction at each U-46619 concentration as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve and calculate the EC₅₀ value.

Protocol 3: TP Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a source rich in TP receptors (e.g., platelets, transfected cell lines, or smooth muscle tissue).

  • Binding Reaction: In a final volume of 100 µL, incubate the membrane preparation with various concentrations of [³H]-U-46619 in a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).[15]

  • Incubation: Incubate at room temperature for 60 minutes with vigorous shaking.[15]

  • Determination of Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled U-46619 (e.g., 1 µM) to determine non-specific binding.[15]

  • Termination and Filtration: Terminate the reaction by adding ice-cold washing buffer and rapidly filtering the mixture through a glass fiber filter to separate bound from free radioligand.[15]

  • Radioactivity Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the K_d and B_max values.

Signaling Pathway and Experimental Workflow Diagrams

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Activation (Shape Change, Aggregation, Secretion) Ca_release->Platelet_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Platelet_Activation PKC->Smooth_Muscle_Contraction

Caption: U-46619 Signaling Pathway

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Blood (3.8% Sodium Citrate) Centrifuge1 2. Centrifuge (150-200g, 15-20 min) Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 3. Centrifuge Remainder (1500-2000g, 15 min) Centrifuge1->Centrifuge2 Adjust_Count 4. Adjust Platelet Count (using PPP) PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust_Count Pre_warm 5. Pre-warm PRP (37°C, 5 min) Adjust_Count->Pre_warm Baseline 6. Set Baseline (PRP=0%, PPP=100%) Pre_warm->Baseline Add_U46619 7. Add U-46619 Baseline->Add_U46619 Record 8. Record Light Transmission Add_U46619->Record Calculate_Aggregation 9. Calculate % Aggregation Record->Calculate_Aggregation

Caption: Platelet Aggregation Experimental Workflow

Logical_Troubleshooting cluster_reagent Reagent-Related Issues cluster_experimental Experimental Conditions cluster_protocol Protocol Adherence Inconsistent_Results Inconsistent Results with U-46619 Purity Check U-46619 Purity (presence of 5-trans isomer) Inconsistent_Results->Purity Potential Cause Solubility Ensure Proper Solubilization (prepare fresh solutions) Inconsistent_Results->Solubility Potential Cause Concentration Verify Stock Concentration Inconsistent_Results->Concentration Potential Cause Donor_Variability Screen for Non-Responders (Platelet Assays) Inconsistent_Results->Donor_Variability Potential Cause Tissue_Handling Standardize Tissue Preparation (Smooth Muscle Assays) Inconsistent_Results->Tissue_Handling Potential Cause Assay_Parameters Optimize Assay Parameters (Temp, Stirring, pH) Inconsistent_Results->Assay_Parameters Potential Cause Controls Include Appropriate Controls (e.g., TP Antagonist) Inconsistent_Results->Controls Potential Cause Desensitization Minimize Receptor Desensitization Inconsistent_Results->Desensitization Potential Cause

Caption: Troubleshooting Logic for U-46619 Experiments

References

How to improve solubility of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is readily soluble in several organic solvents. For initial stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended.[1][2][3] The solubility in these solvents is high, typically 50 mg/mL to 100 mg/mL.[1][2][3] Many commercial suppliers provide this compound as a solution in methyl acetate.[1][4][5][6][7]

Q2: How can I prepare aqueous solutions of this compound for my experiments?

A2: Direct dissolution of this compound in aqueous buffers is challenging due to its limited solubility. The recommended method is to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice to the final desired concentration. It is important to note that the final concentration of the organic solvent should be kept low to avoid affecting the experimental system.

Q3: What is the maximum solubility of this compound in aqueous buffers like PBS?

A3: The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL.[1][2][3][5] Exceeding this concentration may lead to precipitation of the compound.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue and can be addressed by:

  • Reducing the final concentration: Ensure your final working concentration does not exceed the solubility limit in the aqueous buffer.

  • Optimizing the organic solvent concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution should be minimized. As a general guideline, keeping it below 0.5% is advisable, but the tolerance will depend on your specific experimental setup.

  • Using a gentle mixing technique: When diluting, add the stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.

  • Warming the solution: Gently warming the buffer to 37°C before and during the addition of the stock solution can sometimes aid in dissolution.[8] However, be mindful of the temperature stability of other components in your experiment.

  • Sonication: A brief sonication in an ultrasonic bath can help to dissolve small precipitates.[8]

Q5: How should I store my this compound solutions?

A5: Stock solutions of this compound in organic solvents should be stored at -20°C.[4][5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Aqueous solutions of this compound are unstable and it is strongly advised to prepare them fresh for each experiment and not to store them for more than one day.[5][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving the compound initially Using an inappropriate solvent.Use recommended organic solvents such as DMF, DMSO, or ethanol.
Precipitation in aqueous solution Exceeding the solubility limit. High concentration of organic solvent. Improper mixing.Decrease the final concentration. Minimize the final organic solvent concentration. Add stock solution to buffer with gentle and continuous mixing. Consider gentle warming or sonication.
Inconsistent experimental results Degradation of the compound in aqueous solution. Improper storage of stock solutions.Prepare fresh aqueous solutions for each experiment. Store organic stock solutions in single-use aliquots at -20°C.
Compound appears oily and does not dissolve The compound may have come out of the methyl acetate solution it is often supplied in.Evaporate the residual solvent under a gentle stream of nitrogen and then proceed to dissolve the compound in a recommended organic solvent.[5]

Quantitative Solubility Data

Solvent Solubility Reference(s)
Dimethylformamide (DMF)50 - 100 mg/mL[1][2][3]
Dimethyl sulfoxide (DMSO)50 - 100 mg/mL[1][2][3]
Ethanol50 - 100 mg/mL[1][2][3]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[1][2][3][5]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 350.5 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.505 mg of the compound.

  • Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolving the Compound: Vortex the tube gently until the compound is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thaw the Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare the Aqueous Buffer: Have your desired volume of pre-warmed (if necessary) aqueous experimental buffer ready in a sterile tube.

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration. For example, to prepare a 1 µM working solution, you could perform a 1:100 dilution followed by a 1:100 dilution.

  • Mixing: During each dilution step, add the smaller volume of the more concentrated solution to the larger volume of the diluent while gently vortexing to ensure immediate and thorough mixing.

  • Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions.

Signaling Pathway and Experimental Workflow Diagrams

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates RhoA RhoA TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Cellular_Response ERK1_2 ERK1/2 PKC->ERK1_2 Activates PKC->Cellular_Response ROCK ROCK RhoA->ROCK Activates p38_MAPK p38 MAPK ROCK->p38_MAPK Activates p38_MAPK->Cellular_Response ERK1_2->Cellular_Response

Caption: Signaling pathway of this compound.

Solubility_Workflow start Start: Solid this compound dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution dilute_aqueous Serially Dilute into Aqueous Buffer stock_solution->dilute_aqueous working_solution Final Working Solution dilute_aqueous->working_solution precipitation_check Observe for Precipitation working_solution->precipitation_check troubleshoot Troubleshoot: - Lower Concentration - Optimize Solvent % - Gentle Mixing precipitation_check->troubleshoot Yes experiment Proceed with Experiment precipitation_check->experiment No troubleshoot->dilute_aqueous

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: 5-trans U-46619 Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-trans U-46619 signaling pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments in a question-and-answer format.

Issue 1: Inconsistent or No Response to U-46619 in Platelet Aggregation Assays

  • Question: My platelet aggregation assay shows variable or no response to U-46619. What are the possible causes and solutions?

  • Answer: Inconsistent platelet aggregation in response to U-46619 can stem from several factors. A significant portion of the normal human population (~10-20%) exhibits non-responsiveness to U-46619, which could be a primary reason for a lack of aggregation.[1][2] Additionally, the issue could be methodological.

    Potential CauseRecommended Solution
    Donor Variability Screen donors to ensure they respond to U-46619 before initiating a study.
    Platelet Preparation Ensure platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe to maintain platelet viability and function.
    Reagent Stability U-46619 is supplied in a solution like methyl acetate; ensure it is properly evaporated and reconstituted in a suitable aqueous buffer immediately before use.[3] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[3]
    Assay Conditions The addition of chemiluminescence reagents (luciferase and luciferin) to detect ATP secretion can significantly improve the platelet aggregation response in whole blood aggregometry.[1][2]

Issue 2: Low or No Signal in Western Blot for Phosphorylated Downstream Targets (e.g., p-PLC, p-ERK)

  • Question: I am not detecting phosphorylated PLC or ERK via Western blot after stimulating cells with U-46619. How can I troubleshoot this?

  • Answer: The absence of a signal for phosphorylated proteins is a common issue in Western blotting. The transient nature of phosphorylation and technical aspects of the assay are often the culprits.

    Potential CauseRecommended Solution
    Suboptimal Stimulation Time Perform a time-course experiment to determine the peak phosphorylation of your target protein after U-46619 stimulation. For instance, ERK1/2 phosphorylation can peak and then decline.
    Protein Degradation/Dephosphorylation Always use fresh cell lysates. Include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[4]
    Low Protein Load For detecting phosphorylated targets, a higher total protein load (e.g., at least 100 µg per lane for whole tissue extracts) may be necessary.[5]
    Antibody Issues Ensure you are using a validated phospho-specific primary antibody. Use a positive control to confirm the antibody is working. When re-probing a membrane for total protein, ensure the stripping procedure was complete.[6]
    Blocking Agent For some phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for blocking is preferable to milk, as milk contains phosphoproteins that can increase background.[4]

Issue 3: Variable Results in Calcium Flux Assays

  • Question: My calcium flux assay results with U-46619 are not reproducible. What could be the cause?

  • Answer: U-46619-induced calcium mobilization can be influenced by both intracellular and extracellular calcium sources, and assay conditions can significantly impact results.[7][8]

    Potential CauseRecommended Solution
    Cell Health and Passage Number Use cells at a consistent and low passage number. Ensure high cell viability before starting the assay.
    Dye Loading and Leakage Optimize the concentration of the calcium indicator dye and the loading time to ensure adequate signal without causing cellular stress. Check for dye leakage over time.
    Extracellular Calcium Concentration Be consistent with the concentration of extracellular calcium in your assay buffer, as U-46619 can utilize both intracellular stores and extracellular influx.[7][8]
    Receptor Desensitization Prolonged exposure to U-46619 can lead to receptor desensitization.[9] Ensure your assay protocol is designed to capture the initial calcium peak.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[10] Upon binding to the TP receptor, a G-protein coupled receptor (GPCR), it activates downstream signaling pathways.[11][12]

Q2: What are the primary signaling pathways activated by U-46619?

A2: U-46619 primarily couples to Gq and G12/13 proteins.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12]

  • G12/13 Pathway: Activation of G12/13 stimulates the RhoA signaling pathway through RhoGEFs, leading to the activation of Rho-associated kinase (ROCK). This pathway is crucial for processes like vasoconstriction.[10]

  • MAPK Pathway: U-46619 has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38MAPK.[10]

Q3: What are some key downstream effects of U-46619 signaling?

A3: The activation of the aforementioned signaling pathways by U-46619 leads to several physiological responses, including:

  • Platelet Aggregation: It potently induces platelet shape change and aggregation.[10][13]

  • Vasoconstriction: U-46619 is a potent vasoconstrictor.[13]

  • Increased Intracellular Calcium: It causes a rapid increase in intracellular calcium concentration.[7][10]

Q4: What are some common inhibitors used to study the U-46619 signaling pathway?

A4: A variety of inhibitors can be used to dissect the U-46619 signaling cascade. The following table provides some examples.

TargetInhibitorTypical Concentration
TP ReceptorSQ29548, GR321911-10 µM
PLCU731221-10 µM
ROCKY-2763210-30 µM
PKCChelerythrine, Gö69831-10 µM
MEK (upstream of ERK)U0126, PD9805910-20 µM

Note: Optimal inhibitor concentrations should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation

  • Cell Culture and Stimulation: Plate cells (e.g., HEK293 expressing the TP receptor, or vascular smooth muscle cells) and grow to 80-90% confluency. Serum-starve cells for 4-6 hours prior to stimulation. Treat cells with U-46619 (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[6]

Protocol 2: Calcium Mobilization Assay

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Reading: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.

  • Stimulation and Measurement: Add U-46619 at various concentrations and immediately begin measuring the fluorescence intensity at regular intervals to capture the change in intracellular calcium.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio or a percentage increase over the baseline.

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to Gq Gαq TP_Receptor->Gq Activates G1213 Gα12/13 TP_Receptor->G1213 Activates MAPK_Pathway MAPK Pathway TP_Receptor->MAPK_Pathway PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Physiological_Effects Physiological Effects (Platelet Aggregation, Vasoconstriction) PKC->Physiological_Effects Ca_release->Physiological_Effects ROCK ROCK RhoA->ROCK Activates ROCK->Physiological_Effects ERK ERK1/2 ERK->Physiological_Effects p38 p38 MAPK p38->Physiological_Effects MAPK_Pathway->ERK MAPK_Pathway->p38

Caption: U-46619 Signaling Pathway.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture & Preparation (e.g., plating, serum starvation) start->cell_culture stimulation Stimulation with U-46619 (Dose-response / Time-course) cell_culture->stimulation assay Perform Assay stimulation->assay western Western Blot (p-ERK, p-PLC, etc.) assay->western calcium Calcium Flux Assay assay->calcium aggregation Platelet Aggregation assay->aggregation rho RhoA Activation Assay assay->rho data_acq Data Acquisition western->data_acq calcium->data_acq aggregation->data_acq rho->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow.

Troubleshooting_Tree start No or Low Signal in Assay check_reagent Check U-46619 Reagent (Age, Solubility, Concentration) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok No Issue reagent_bad Prepare Fresh Reagent check_reagent->reagent_bad Issue Found check_cells Check Cell Health & Viability (Passage number, Contamination) reagent_ok->check_cells cells_ok Cells Healthy check_cells->cells_ok No Issue cells_bad Use New/Low Passage Cells check_cells->cells_bad Issue Found check_protocol Review Assay Protocol (Stimulation time, Inhibitors, Controls) cells_ok->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok No Issue protocol_bad Optimize Protocol Parameters check_protocol->protocol_bad Issue Found check_detection Check Detection System (Antibodies, Plate Reader Settings) protocol_ok->check_detection detection_ok System OK check_detection->detection_ok No Issue detection_bad Validate Detection Components check_detection->detection_bad Issue Found end Consult Literature for Cell-Specific Issues detection_ok->end

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting Cell Viability Issues with 5-trans U-46619 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell viability issues that may arise during experiments involving the thromboxane A2 receptor agonist, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[2][3][4] Upon binding to the TP receptor, U-46619 activates downstream signaling pathways, which can vary depending on the cell type but often involve Gq proteins, leading to changes in intracellular calcium levels and the activation of protein kinase C (PKC).[5]

Q2: Is U-46619 expected to be cytotoxic?

A2: The effects of U-46619 on cell viability are cell-type dependent and concentration-dependent. In some cell types, such as HeLa cells, it has been shown to enhance cell proliferation.[6] Conversely, in other contexts, such as with multiple myeloma cells or in models of ischemia-reperfusion injury, activation of the TP receptor by U-46619 has been linked to the induction of apoptosis.[7][8] Therefore, unexpected cytotoxicity could be a genuine biological effect or an experimental artifact.

Q3: What are the common solvents for U-46619 and could they be the source of cytotoxicity?

A3: U-46619 is often supplied as a solution in methyl acetate. For experimental use, it is typically dissolved in organic solvents such as ethanol, DMSO, or dimethyl formamide.[9] It is crucial to be aware that these solvents can be cytotoxic at certain concentrations. For instance, DMSO concentrations above 0.5% can be toxic to many cell lines. It is always recommended to run a solvent control to assess its effect on cell viability.

Q4: What are the known signaling pathways activated by U-46619 that might influence cell viability?

A4: U-46619 has been shown to activate several signaling pathways that can impact cell survival and death. These include the extracellular signal-regulated kinase (ERK) pathway and the p38/c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.[5][9] The balance of activation between these pathways can determine whether the cellular response is proliferation or apoptosis.

Troubleshooting Guide for Unexpected Cell Death

This guide is designed to help you systematically troubleshoot unexpected loss of cell viability following treatment with this compound.

Problem 1: Significant cell death observed at all tested concentrations of U-46619.
  • Possible Cause 1: Solvent Cytotoxicity
    • Troubleshooting Step: Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO, ethanol) used in your experiment. Treat cells with this control under the same conditions as your U-46619 treatment.
    • Expected Outcome: If you observe similar levels of cell death in the solvent control and the U-46619 treated wells, the solvent is the likely culprit.
    • Solution: Decrease the final concentration of the solvent in your culture medium. Ideally, the final DMSO concentration should be kept at or below 0.1%. If a higher concentration is unavoidable, ensure it is consistent across all treatments and controls and that its effect is well-characterized for your cell line.
  • Possible Cause 2: High Concentration of U-46619

    • Troubleshooting Step: Perform a dose-response experiment with a wider range of U-46619 concentrations, starting from a much lower concentration (e.g., in the low nanomolar range).

    • Expected Outcome: You should observe a concentration-dependent effect on cell viability, allowing you to identify a non-toxic working concentration.

    • Solution: Use a lower, empirically determined concentration of U-46619 for your experiments.

  • Possible Cause 3: Off-Target Effects

    • Troubleshooting Step: If possible, use a specific TP receptor antagonist (e.g., SQ29548) to see if it can rescue the cells from U-46619-induced death.

    • Expected Outcome: If the antagonist prevents cell death, the effect is likely mediated by the TP receptor. If cell death persists, it might be due to off-target effects.

    • Solution: Consider using an alternative TP receptor agonist or a different experimental approach to validate your findings.

Problem 2: Inconsistent results or high variability in cell viability assays.
  • Possible Cause 1: Uneven Cell Seeding
    • Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.
    • Expected Outcome: Consistent cell numbers across all wells.
    • Solution: Adhere to best practices for cell plating to ensure uniformity.
  • Possible Cause 2: Edge Effects in Multi-well Plates

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation.

    • Expected Outcome: Reduced variability between replicate wells.

    • Solution: Fill the outer wells with sterile PBS or media to maintain humidity and use only the inner wells for your experiment.

  • Possible Cause 3: Cell Density

    • Troubleshooting Step: Perform an experiment to determine the optimal cell seeding density for your cell line and the duration of your assay.

    • Expected Outcome: Cells should be in the logarithmic growth phase at the time of treatment and throughout the experiment. Over-confluent or sparse cultures can respond differently to stimuli.[10]

    • Solution: Use the empirically determined optimal seeding density for all future experiments.

Problem 3: No effect on cell viability observed, even at high concentrations.
  • Possible Cause 1: Low or Absent TP Receptor Expression
    • Troubleshooting Step: Verify the expression of the TP receptor in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.
    • Expected Outcome: Detectable levels of TP receptor expression.
    • Solution: If the receptor is not expressed, your cell line is not a suitable model for studying TP receptor-mediated effects of U-46619.
  • Possible Cause 2: Inactive Compound

    • Troubleshooting Step: Test the activity of your U-46619 stock on a positive control cell line known to respond to it.

    • Expected Outcome: The compound should elicit a response in the positive control cells.

    • Solution: If the compound is inactive, obtain a new stock of U-46619.

Quantitative Data Summary

Table 1: Reported EC50 Values for U-46619 in Various Biological Assays

Biological ResponseCell/Tissue TypeEC50 Value (µM)Reference
Platelet Shape ChangeHuman Platelets0.035[2][3][4]
Serotonin ReleaseHuman Platelets0.536[4]
Platelet AggregationHuman Platelets1.31[4]
Fibrinogen Receptor BindingHuman Platelets0.53[4]

Note: These values represent the concentration for half-maximal effective response in specific functional assays and are not necessarily indicative of cytotoxic concentrations. A dose-response study is essential to determine the cytotoxic threshold for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of U-46619 and the appropriate vehicle control. Include a "no-cell" blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17][18][19]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Background control: Culture medium alone.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates MAPK_pathway MAPK Pathways (ERK, p38, JNK) Ca_release->MAPK_pathway activates PKC->MAPK_pathway activates Cell_Response Cellular Response (Proliferation vs. Apoptosis) MAPK_pathway->Cell_Response regulates

Caption: U-46619 signaling cascade.

Troubleshooting_Workflow start Unexpected Cell Death check_solvent Run Solvent Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic reduce_solvent Reduce Solvent Conc. solvent_toxic->reduce_solvent Yes dose_response Perform Dose-Response solvent_toxic->dose_response No end Problem Resolved reduce_solvent->end high_conc Concentration Too High? dose_response->high_conc lower_conc Use Lower Conc. high_conc->lower_conc Yes check_receptor Check TP Receptor Expression high_conc->check_receptor No lower_conc->end receptor_absent Receptor Absent? check_receptor->receptor_absent change_model Change Cell Model receptor_absent->change_model Yes receptor_absent->end No change_model->end

Caption: Troubleshooting workflow for U-46619.

References

Mitigating Variability in U-46619 Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving the thromboxane A2 receptor agonist, U-46619. This resource is intended for researchers, scientists, and drug development professionals to help mitigate variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation with U-46619, presented in a question-and-answer format.

1. Preparation and Handling of U-46619

  • Q: What is the best solvent for U-46619 and how should I prepare my stock solution?

    • A: U-46619 is typically supplied in a solution of methyl acetate. For experimental use, it is recommended to evaporate the methyl acetate under a gentle stream of nitrogen and reconstitute the compound in a solvent of choice. Suitable organic solvents include ethanol, DMSO, and dimethylformamide (DMF), where the solubility is approximately 100 mg/mL. For aqueous buffers, U-46619 is sparingly soluble. To prepare an aqueous solution, it is best to first dissolve it in an organic solvent and then dilute it with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.

  • Q: How should I store U-46619 solutions to maintain stability?

    • A: Stock solutions in organic solvents should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1] Aqueous solutions are unstable and should be prepared fresh for each experiment.[1]

2. Platelet Aggregation Assays

  • Q: I am observing platelet shape change but little to no aggregation in my light transmission aggregometry (LTA) experiment. What could be the cause?

    • A: This is a common observation. U-46619 is a potent inducer of platelet shape change, which occurs at lower concentrations than those required for full aggregation.[2] The EC50 for shape change is significantly lower than that for aggregation.[2][3] This phenomenon can be attributed to the activation of different signaling pathways at varying agonist concentrations. Shape change is a primary response to thromboxane A2 receptor (TP receptor) activation, while aggregation is a more complex process that often requires the release of secondary agonists like ADP from the platelets.[4] Consider increasing the concentration of U-46619. It's also important to ensure that your platelet preparation is healthy and responsive.

  • Q: My platelet aggregation results with U-46619 are highly variable between donors. Why is this and how can I mitigate it?

    • A: Significant inter-individual variability in platelet response to U-46619 is a known phenomenon.[5] This can be due to genetic factors influencing TP receptor expression or downstream signaling pathways.[5] Some individuals are even considered "non-responders" to U-46619. To mitigate this, it is important to screen a larger number of donors and establish a baseline response. When comparing experimental groups, ensure that the baseline platelet reactivity to U-46619 is similar across the groups.

  • Q: I am not seeing any response to U-46619 in my platelet aggregation assay. What should I check?

    • A:

      • Reagent Integrity: Confirm the proper storage and handling of your U-46619 stock solution. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.

      • Platelet Preparation: Ensure that the platelet-rich plasma (PRP) was prepared correctly and that the platelets were not activated during the process.[3] Platelets should be kept at room temperature, as cooling can cause activation.[3]

      • Donor Variability: As mentioned, some individuals exhibit a weak or no response to U-46619.[2] It may be necessary to screen multiple donors.

      • Experimental Setup: Verify the correct functioning of your aggregometer, including temperature (37°C) and stirring speed.

3. Vasoconstriction Assays

  • Q: The vasoconstriction response to U-46619 in my wire myograph experiment is weak or absent. What are the possible reasons?

    • A:

      • Tissue Viability: Ensure the blood vessel segments were dissected and mounted with minimal damage to the endothelial and smooth muscle layers. Perform a viability check with a high-potassium solution before starting the experiment.

      • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure adequate washout periods between applications of U-46619.

      • Endothelial Factors: The presence of an intact endothelium can modulate the contractile response to U-46619. In some vessel types, the endothelium releases vasodilators that can counteract the constrictor effect. You may need to mechanically remove the endothelium to study the direct effect on smooth muscle.

      • U-46619 Concentration: Ensure you are using an appropriate concentration range. Perform a cumulative concentration-response curve to determine the optimal concentration for your specific tissue.

  • Q: I am observing a biphasic or inconsistent dose-response curve in my vasoconstriction assay. What could be the cause?

    • A: A biphasic response can sometimes be observed due to the complex signaling pathways activated by U-46619. At lower concentrations, it may primarily activate one pathway leading to contraction, while at higher concentrations, it might trigger secondary pathways that could lead to a plateau or even a slight relaxation in some specific vascular beds. Additionally, technical issues such as inconsistent drug addition or issues with the myograph setup can contribute to variability. Ensure precise and consistent experimental procedures.

  • Q: How can I reduce the variability in my wire myography experiments with U-46619?

    • A:

      • Standardized Dissection: Use a consistent and careful technique for dissecting and mounting the blood vessels to minimize tissue damage.

      • Normalization: Properly normalize the tension of the mounted vessel segments to ensure that you are starting from a consistent baseline.

      • Equilibration: Allow for a sufficient equilibration period before starting the experiment.

      • Cumulative Concentration-Response Curves: Perform cumulative concentration-response curves to obtain a more complete picture of the drug's effect.

      • Control for Endothelial Function: Assess and account for the presence or absence of a functional endothelium, as it can significantly impact the response.

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 from various experimental systems.

Table 1: EC50 Values of U-46619 in Human Platelets

ResponseEC50 (µM)Reference
Shape Change0.035 ± 0.005[3][4]
Myosin Light-Chain Phosphorylation0.057 ± 0.021[3][4]
Serotonin Release0.54 ± 0.13[3][4]
Fibrinogen Receptor Exposure0.53 ± 0.21[3][4]
Aggregation1.31 ± 0.34[3][4]
Aggregation0.58[1]
Shape Change0.013[1]

Table 2: Contractile Response of U-46619 in Vascular Preparations

TissueSpeciesEC50 / Log EC50Reference
Human Subcutaneous Resistance ArteriesHumanLog EC50 = -7.79 ± 0.16 M (16 nM)[6]
Mesenteric Artery (Endothelium-denuded)Rat1 µM (causing 80% of Emax)[7]

Experimental Protocols

Detailed Methodology for U-46619-Induced Platelet Aggregation (Light Transmission Aggregometry)

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Process the blood within 1-2 hours of collection.

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add a standardized volume of PRP (e.g., 450 µL) to a cuvette with a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow the baseline to stabilize for 1-2 minutes.

    • Add a small volume (e.g., 50 µL) of the U-46619 working solution to achieve the desired final concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.

    • Analyze the aggregation curve for parameters such as maximum aggregation (%), slope, and area under the curve.

Detailed Methodology for U-46619-Induced Vasoconstriction (Wire Myography)

  • Vessel Preparation:

    • Euthanize the experimental animal according to approved protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, aorta) and place it in cold, oxygenated physiological salt solution (PSS).

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2 mm rings.

  • Mounting the Vessel:

    • Mount the arterial ring on two stainless steel wires in the chamber of a wire myograph.

    • Fill the chamber with PSS and maintain the temperature at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.

    • Allow the vessel to equilibrate for at least 30 minutes.

  • Normalization and Viability Check:

    • Perform a normalization procedure to determine the optimal resting tension for the vessel.

    • To check for viability, contract the vessel with a high-potassium solution (KPSS). A robust contraction indicates a healthy vessel.

    • To assess endothelial integrity, pre-constrict the vessel with an agonist (e.g., phenylephrine) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). A significant relaxation indicates an intact endothelium.

  • Experimental Protocol:

    • After washing out the viability-testing agents and allowing the vessel to return to baseline, add cumulative concentrations of U-46619 to the bath.

    • Allow the contraction to stabilize at each concentration before adding the next.

    • Record the isometric tension generated by the vessel.

    • Construct a concentration-response curve by plotting the tension against the log concentration of U-46619.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Shape_Change Platelet Shape Change Ca_release->Shape_Change Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Aggregation Platelet Aggregation PKC->Aggregation PKC->Vasoconstriction

Caption: Simplified signaling pathway of U-46619.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Draw 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (150-200g, 15-20 min) Blood_Draw->Centrifuge1 PRP_PPP 3. Separate PRP and PPP Centrifuge1->PRP_PPP Calibrate 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_PPP->Calibrate Incubate 5. Incubate PRP at 37°C Calibrate->Incubate Add_U46619 6. Add U-46619 Incubate->Add_U46619 Record 7. Record Aggregation Add_U46619->Record Analyze 8. Analyze Aggregation Curve Record->Analyze

Caption: Experimental workflow for LTA with U-46619.

Troubleshooting_Tree Start Problem: Inconsistent U-46619 Results Check_Reagent Check U-46619 Preparation & Storage Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_System Verify Equipment Function Start->Check_System Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK System_OK Equipment Calibrated? Check_System->System_OK Reagent_OK->Check_Protocol Yes Prepare_Fresh Prepare Fresh Stock & Rerun Reagent_OK->Prepare_Fresh No Protocol_OK->Check_System Yes Standardize_Protocol Standardize Handling & Rerun Protocol_OK->Standardize_Protocol No Calibrate_System Recalibrate/Service Equipment System_OK->Calibrate_System No Consider_Biological Consider Biological Variability (e.g., Donors) System_OK->Consider_Biological Yes

Caption: Troubleshooting decision tree for U-46619 experiments.

References

Validation & Comparative

A Comparative Guide to 5-trans U-46619 and Other Thromboxane A2 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-trans U-46619 and other prominent thromboxane A2 (TP) receptor agonists. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes critical signaling pathways and workflows.

Thromboxane A2 (TXA2) is a potent, albeit unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis. Its effects are mediated through the G protein-coupled thromboxane A2 receptor (TP receptor). Due to the inherent instability of TXA2, stable synthetic analogs have been developed and are indispensable tools in cardiovascular and pharmacological research. This guide focuses on comparing the well-established TP receptor agonist U-46619, its isomer this compound, and other commonly used agonists.

Overview of Thromboxane A2 Receptor Signaling

Activation of the TP receptor by an agonist initiates a cascade of intracellular events primarily through two major G protein signaling pathways:

  • Gq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to platelet aggregation and smooth muscle contraction.[3]

  • G12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[4][5] Activated RhoA stimulates Rho-associated kinase (ROCK), which inhibits myosin light chain phosphatase (MLCP), thereby promoting a calcium-sensitized contractile response in smooth muscle cells.[4][5]

Thromboxane A2 Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_gq Gq/11 Pathway cluster_g13 G12/13 Pathway TP Receptor TP Receptor Gq/11 Gq/11 TP Receptor->Gq/11 Activates G12/13 G12/13 TP Receptor->G12/13 Activates Agonist Agonist Agonist->TP Receptor Binds PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Platelet Aggregation/Smooth Muscle Contraction Platelet Aggregation/Smooth Muscle Contraction Ca2+ Release->Platelet Aggregation/Smooth Muscle Contraction PKC Activation->Platelet Aggregation/Smooth Muscle Contraction RhoGEF RhoGEF G12/13->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Inhibition MLCP Inhibition ROCK->MLCP Inhibition Smooth Muscle Contraction Smooth Muscle Contraction MLCP Inhibition->Smooth Muscle Contraction

Caption: Thromboxane A2 receptor signaling cascade.

Comparative Analysis of Agonist Potency

The potency of various TP receptor agonists is typically determined by their ability to induce physiological responses such as platelet aggregation or smooth muscle contraction. The effective concentration 50 (EC50) is a common metric for comparison.

AgonistChemical NamePotency (EC50/Relative Potency)Key Characteristics
U-46619 9,11-Dideoxy-9α,11α-methanoepoxy PGF2αEC50 ≈ 35 nM (platelet aggregation)[6]Potent and stable PGH2 analog, widely used as a standard TP receptor agonist.[7]
This compound 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acidData on TP receptor agonist activity is limited. It is reported to be an inhibitor of microsomal prostaglandin E2 synthase.Isomer of U-44619 and a potential impurity in U-46619 preparations.
I-BOP [1S-[1α,2β(5Z),3α(1E,3S*),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acidEC50 ≈ 10.8 nM (platelet aggregation)A highly potent and selective TP receptor agonist.
STA2 9,11-epithio-11,12-methano-thromboxane A2More potent than U-46619 in inducing platelet aggregation.[8][9]A stable and potent TXA2 mimetic.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TP receptor agonists. Below are outlines of key experimental procedures.

Washed Human Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet aggregation in a controlled in vitro setting.

Washed Platelet Aggregation Assay Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation Platelet Washing Platelet Washing PRP Preparation->Platelet Washing Centrifugation Resuspension Resuspension Platelet Washing->Resuspension Platelet Adjustment Platelet Adjustment Resuspension->Platelet Adjustment Pre-warming Pre-warming Platelet Adjustment->Pre-warming Agonist Addition Agonist Addition Pre-warming->Agonist Addition Aggregation Measurement Aggregation Measurement Agonist Addition->Aggregation Measurement Light Transmission

Caption: Workflow for platelet aggregation assay.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[12]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red and white blood cells.[12]

  • Platelet Washing: To isolate platelets from plasma components, acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at a higher speed (e.g., 800 x g) for 10-15 minutes.[13]

  • Resuspension: Gently resuspend the platelet pellet in a calcium-free buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation. Repeat the washing step.[14]

  • Final Resuspension and Adjustment: Resuspend the final platelet pellet in Tyrode's buffer and adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).[14]

  • Aggregation Measurement: Pre-warm the washed platelet suspension to 37°C in an aggregometer. Add the agonist of interest at various concentrations and record the change in light transmittance over time as a measure of platelet aggregation.[14]

Aortic Ring Contraction Assay

This ex vivo assay assesses the contractile response of vascular smooth muscle to TP receptor agonists.

Aortic Ring Contraction Assay Workflow cluster_prep Tissue Preparation cluster_assay Contraction Assay Aorta Dissection Aorta Dissection Ring Preparation Ring Preparation Aorta Dissection->Ring Preparation Mounting in Organ Bath Mounting in Organ Bath Ring Preparation->Mounting in Organ Bath Equilibration Equilibration Mounting in Organ Bath->Equilibration Viability Check Viability Check Equilibration->Viability Check KCl Agonist Addition Agonist Addition Viability Check->Agonist Addition Tension Measurement Tension Measurement Agonist Addition->Tension Measurement Isometric Transducer

Caption: Workflow for aortic ring contraction assay.

Methodology:

  • Tissue Dissection: Euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.[15][16] Place the aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.[15][17] The endothelium may be removed by gentle rubbing of the intimal surface if required.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.[15]

  • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension for a specified period. Check the viability and contractility of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).[15]

  • Agonist Stimulation: After a washout and re-equilibration period, add the TP receptor agonist in a cumulative concentration-dependent manner.

  • Tension Measurement: Record the isometric tension generated by the aortic rings using a force transducer. The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following TP receptor activation, often using fluorescent calcium indicators like Fura-2 AM.

Methodology:

  • Cell Culture and Plating: Culture a suitable cell line (e.g., vascular smooth muscle cells or platelets) on coverslips or in multi-well plates.[18]

  • Dye Loading: Load the cells with a cell-permeant calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[19][20]

  • Washing: After incubation, wash the cells with a physiological buffer to remove extracellular dye.[20]

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).[19]

  • Agonist Stimulation: Add the TP receptor agonist to the cells.

  • Fluorescence Measurement and Analysis: Continuously record the fluorescence intensity at both excitation wavelengths. The ratio of the fluorescence intensities (e.g., F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio upon agonist addition reflects the mobilization of intracellular calcium.[18][19]

Conclusion

U-46619 remains a cornerstone for studying TP receptor function due to its stability and potent agonist activity. While information on the direct TP receptor agonist activity of its isomer, this compound, is scarce in the current literature, other potent agonists like I-BOP and STA2 offer valuable alternatives for comparative studies. The selection of an appropriate agonist will depend on the specific experimental goals, including the desired potency and the biological system under investigation. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the performance of these and other TP receptor agonists, contributing to a deeper understanding of thromboxane A2 signaling in health and disease.

References

A Comparative Analysis of 5-trans U-46619 and U-46619: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological effects of 5-trans U-46619 and its more widely studied stereoisomer, U-46619. Both compounds are analogues of the prostaglandin endoperoxide PGH₂, with U-46619 being a potent and stable thromboxane A₂ (TP) receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for comparative analysis, and visualizations of relevant signaling pathways and workflows.

Introduction to U-46619 and this compound

U-46619 is a well-characterized synthetic compound that mimics the action of thromboxane A₂ (TXA₂), a potent endogenous mediator of platelet aggregation and vasoconstriction.[1][2] It serves as a valuable tool in studying the physiological and pathological roles of TP receptors. This compound is a stereoisomer of U-46619 and is often found as a minor impurity in commercial preparations of its cis-isomer. While the biological activity of U-46619 is extensively documented, data on this compound is limited, highlighting a gap in the current understanding of its pharmacological profile.

Quantitative Data Comparison

The available quantitative data for U-46619 is extensive, covering its binding affinity to the TP receptor and its potency in various functional assays. In contrast, directly comparative quantitative data for this compound, particularly concerning its activity at the TP receptor, is scarce in publicly available literature. The table below summarizes the known values for U-46619 and the limited comparative data for this compound.

ParameterU-46619This compoundReference
Receptor Binding Affinity
Dissociation Constant (Kd) for TP Receptor0.041 ± 0.009 µM (high-affinity site)Data not available[3]
1.46 ± 0.47 µM (low-affinity site)[3]
Functional Potency
EC₅₀ for Platelet Shape Change0.035 µMData not available[3]
EC₅₀ for Platelet Aggregation0.58 µM - 1.31 µMData not available[3][4]
EC₅₀ for Vasoconstriction (general)0.035 µMData not available[1]
Enzyme Inhibition
Prostaglandin E Synthase InhibitionPotent InhibitorApproximately half as potent as U-46619Data derived from qualitative statements in literature

Signaling Pathways

U-46619 exerts its effects by activating TP receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, U-46619 has been shown to activate other signaling pathways, including those involving the small GTPase RhoA and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[5]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 / this compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates ERK_p38 ERK / p38 TP_Receptor->ERK_p38 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Platelet Aggregation, Vasoconstriction Ca_release->Response PKC->Response RhoA->Response ERK_p38->Response

Caption: Signaling pathway of TP receptor agonists.

Experimental Protocols

To facilitate a direct comparison of the biological activities of this compound and U-46619, the following experimental protocols are provided. These methodologies are designed to assess TP receptor binding, platelet aggregation, and vascular smooth muscle contraction.

Competitive Radioligand Binding Assay for TP Receptor Affinity

Objective: To determine and compare the binding affinities (Ki) of this compound and U-46619 for the thromboxane A₂ (TP) receptor.

Materials:

  • Human platelet membranes (or cell lines expressing the TP receptor)

  • [³H]-SQ 29,548 (radiolabeled TP receptor antagonist)

  • U-46619

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled U-46619 and this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-SQ 29,548 (typically at its Kd), and the diluted unlabeled ligands.

  • Initiate the binding reaction by adding the platelet membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled U-46619.

  • Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ values.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Platelet Aggregometry Assay

Objective: To compare the potency (EC₅₀) of this compound and U-46619 in inducing human platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, drug-free volunteers

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • U-46619

  • This compound

  • Saline or appropriate vehicle control

  • Platelet aggregometer

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a known volume of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add increasing concentrations of U-46619 or this compound to the PRP and record the change in light transmission over time.

  • Generate concentration-response curves for both compounds and calculate their respective EC₅₀ values for platelet aggregation.

Isolated Aortic Ring Contraction Assay

Objective: To compare the potency (EC₅₀) and efficacy (Emax) of this compound and U-46619 in inducing vasoconstriction.

Materials:

  • Rat or rabbit thoracic aorta

  • Krebs-Henseleit solution (physiological salt solution)

  • U-46619

  • This compound

  • Potassium chloride (KCl) for inducing maximal contraction

  • Isolated organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes.

  • Induce a reference contraction with a high concentration of KCl to check for tissue viability.

  • After washing and returning to baseline, cumulatively add increasing concentrations of U-46619 or this compound to the organ baths.

  • Record the isometric tension generated by the aortic rings.

  • Construct concentration-response curves and determine the EC₅₀ and Emax values for both compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound and U-46619.

Experimental_Workflow cluster_preparation Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare Stock Solutions (U-46619 & this compound) Binding_Assay Receptor Binding Assay Compound_Prep->Binding_Assay Aggregation_Assay Platelet Aggregation Assay Compound_Prep->Aggregation_Assay Contraction_Assay Vasoconstriction Assay Compound_Prep->Contraction_Assay Tissue_Prep Prepare Biological Samples (Platelets, Aortic Rings, Membranes) Tissue_Prep->Binding_Assay Tissue_Prep->Aggregation_Assay Tissue_Prep->Contraction_Assay Data_Processing Data Collection & Processing Binding_Assay->Data_Processing Aggregation_Assay->Data_Processing Contraction_Assay->Data_Processing Curve_Fitting Concentration-Response Curves Data_Processing->Curve_Fitting Parameter_Calc Calculate Ki, EC₅₀, Emax Curve_Fitting->Parameter_Calc Comparison Comparative Analysis of Potency & Efficacy Parameter_Calc->Comparison

Caption: Workflow for comparing U-46619 and this compound.

Conclusion

U-46619 is a well-established and potent TP receptor agonist widely used in cardiovascular and pharmacological research. Its stereoisomer, this compound, remains poorly characterized, with a significant lack of data regarding its primary biological activity. The single available piece of comparative data suggests it may have a different pharmacological profile, being less potent in inhibiting prostaglandin E synthase. To fully understand the structure-activity relationship of U-46619 and its isomers, a direct comparative investigation of their effects on TP receptor binding and function is warranted. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, which would provide valuable insights for researchers in the field.

References

A Comparative Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on U-46619: The compound 5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist, mimicking the effects of thromboxane A2, which include platelet aggregation and vasoconstriction.[1][2] Contrary to the premise of the topic, U-46619 is not an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This guide will, therefore, focus on validating and comparing true inhibitors of mPGES-1, a key therapeutic target in inflammation and pain.

Introduction to mPGES-1 as a Therapeutic Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3][4] The expression of mPGES-1 is induced by pro-inflammatory stimuli, and it works in concert with cyclooxygenase-2 (COX-2) to produce PGE2.[3] While non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, this can lead to undesirable side effects due to the broad inhibition of various prostanoids.[4] Selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 without affecting the production of other physiologically important prostaglandins.[4]

Comparative Analysis of mPGES-1 Inhibitors

A number of potent and selective mPGES-1 inhibitors have been developed and characterized. The following table summarizes the in vitro and in vivo potency of several lead compounds from different chemical scaffolds.

CompoundScaffoldHuman mPGES-1 IC50 (Cell-Free)Human Cell-Based IC50Human Whole Blood IC50Reference
MF63 Imidazole1 nM0.42 µM (A549 cells)1.3 µM[5]
PF-9184 Benzimidazole16 nM0.42 µM (Fetal Fibroblasts)Not Reported[5][6]
Compound 17d Benzimidazole8 nM16.24 nM (A549 cells)249.9 nM[5]
PF-4693627 Benzoxazole3 nMNot ReportedNot Reported[5]
Licofelone (ML3000) Pyrrolizine6 µM< 1 µM (A549 cells)Not Reported[3][5]
MK-886 Indole1.6 µMNot ReportedNot Reported[7]

Signaling Pathway and Inhibition

The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of intervention for mPGES-1 inhibitors.

Prostaglandin E2 Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1_COX2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids mPGES1 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation mPGES1_Inhibitors mPGES-1 Inhibitors mPGES1_Inhibitors->mPGES1

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of mPGES-1 inhibitors.

Experimental Protocols

Validating the inhibitory effect of compounds on mPGES-1 involves a series of assays, from cell-free systems to more complex cellular and whole-blood models.

Cell-Free Recombinant Human mPGES-1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).[7]

  • Reaction Mixture: The reaction is typically performed in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4) containing a known concentration of recombinant mPGES-1 and reduced glutathione (GSH), a necessary cofactor.[8]

  • Inhibitor Incubation: Test compounds at various concentrations are pre-incubated with the enzyme mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation period (e.g., 1 minute) at a controlled temperature, the reaction is terminated by adding a stop solution (e.g., containing a metal salt like FeCl2).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[9]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based mPGES-1 Inhibition Assay (A549 Cells)

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context where the enzyme is endogenously expressed and induced.

Methodology:

  • Cell Culture: Human lung carcinoma A549 cells are cultured in appropriate media until they reach a suitable confluency.

  • Induction of mPGES-1 Expression: Cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β), for a period (e.g., 24 hours) to induce the expression of mPGES-1 and COX-2.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for a defined period.

  • Arachidonic Acid Stimulation: Exogenous arachidonic acid is added to provide the substrate for prostaglandin synthesis.

  • Sample Collection: After a further incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS/MS.

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of PGE2 production.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the identification and validation of novel mPGES-1 inhibitors.

Inhibitor Validation Workflow Virtual_Screening Virtual or High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Cell_Free_Assay Cell-Free mPGES-1 Enzyme Assay Hit_Identification->Cell_Free_Assay Potency_Determination Potency (IC50) Determination Cell_Free_Assay->Potency_Determination Cell_Based_Assay Cell-Based Assay (e.g., A549 cells) Potency_Determination->Cell_Based_Assay Cellular_Efficacy Cellular Efficacy (IC50) Cell_Based_Assay->Cellular_Efficacy Selectivity_Assay Selectivity Assays (COX-1, COX-2, etc.) Cellular_Efficacy->Selectivity_Assay Selectivity_Profile Selectivity Profile Selectivity_Assay->Selectivity_Profile Whole_Blood_Assay Human Whole Blood Assay Selectivity_Profile->Whole_Blood_Assay In_Vivo_Models In Vivo Models of Inflammation/Pain Whole_Blood_Assay->In_Vivo_Models Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound

Caption: A stepwise workflow for the validation of mPGES-1 inhibitors.

Conclusion

The selective inhibition of mPGES-1 remains a promising strategy for the development of novel anti-inflammatory and analgesic drugs with a potentially improved safety profile compared to traditional NSAIDs. The compounds presented in this guide represent different chemical classes of potent mPGES-1 inhibitors. The provided experimental protocols offer a framework for the validation and comparison of new chemical entities targeting this important enzyme. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of mPGES-1 inhibition.

References

Comparative Analysis of 5-trans U-46619 Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic thromboxane A2 (TXA2) analog, 5-trans U-46619, and its cross-reactivity with other prostanoid receptors. U-46619 is widely recognized as a potent and stable agonist for the thromboxane A2 (TP) receptor, playing a critical role in mediating physiological effects such as platelet aggregation and smooth muscle contraction.[1] This document summarizes available quantitative data, outlines detailed experimental protocols for assessing receptor activity, and presents signaling pathway diagrams to facilitate a comprehensive understanding of its selectivity profile.

Quantitative Analysis of Receptor Activation

U-46619 demonstrates high potency and selectivity for the TP receptor. While comprehensive quantitative data on its cross-reactivity with a full panel of other prostanoid receptors (DP, EP, FP, and IP) is limited in publicly available literature, the existing evidence strongly indicates minimal off-target activity at physiologically relevant concentrations.

The table below summarizes the functional potency of U-46619 on the TP receptor.

ReceptorAgonistEC50 (nM)Tissue/Cell TypeReference
TP U-466193.5 - 66Human uterine artery, human pulmonary veins, rat airways[2][3][4]
TP U-4661935Platelets[5]

Qualitative studies have consistently shown that U-46619 is weak or inactive on preparations where other prostanoids like PGE2 or PGF2α are potent agonists, suggesting low affinity for EP and FP receptors.[5][6][7] For instance, in the human uterine artery, where U-46619 is a potent constrictor, selective agonists for FP, DP, and EP receptors showed no significant contractile effect at concentrations up to 30 µM.[2]

Experimental Protocols

To assess the cross-reactivity of compounds like U-46619, two primary types of assays are employed: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of U-46619 for various prostanoid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human prostanoid receptor subtype (e.g., HEK293 cells expressing TP, EP1, EP2, DP, FP, or IP receptors).

  • Radiolabeled ligands specific for each receptor (e.g., [³H]SQ 29,548 for TP receptor).

  • Unlabeled U-46619.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled U-46619.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of U-46619 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Intracellular Calcium Mobilization

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For TP, EP1, and FP receptors, which couple to Gq protein, a common downstream effect is an increase in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the functional potency (EC50) of U-46619 at different prostanoid receptors by measuring changes in intracellular calcium.

Materials:

  • Cell lines stably expressing a single human prostanoid receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • U-46619.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Wash the cells to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject varying concentrations of U-46619 and monitor the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in [Ca²⁺]i. Plot the peak fluorescence change against the concentration of U-46619 to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for the TP receptor and a typical experimental workflow for assessing cross-reactivity.

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gq Protein TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Cellular_Response leads to PKC->Cellular_Response contributes to

Caption: TP Receptor Signaling Pathway.

Experimental_Workflow cluster_assays Experimental Assays cluster_receptors Prostanoid Receptor Panel start Start: Assess Cross-Reactivity of U-46619 binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC50) start->functional_assay tp_receptor TP Receptor binding_assay->tp_receptor Test on other_receptors Other Prostanoid Receptors (EP, DP, FP, IP) binding_assay->other_receptors Test on functional_assay->tp_receptor Test on functional_assay->other_receptors Test on data_analysis Data Analysis and Comparison tp_receptor->data_analysis other_receptors->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

References

A Comparative Analysis of the Thromboxane A2 Receptor Agonists: 5-trans U-46619 and I-BOP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic thromboxane A2 (TP) receptor agonists: 5-trans U-46619 and I-BOP. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a side-by-side look at their pharmacological profiles, signaling pathways, and the experimental methodologies used for their characterization.

Introduction

Thromboxane A2 (TXA2) is a potent, yet unstable, endogenous eicosanoid that plays a critical role in hemostasis and thrombosis through its action on the TP receptor, a G-protein coupled receptor (GPCR). Due to its short half-life, stable synthetic analogs are invaluable tools for studying the physiological and pathophysiological roles of the TXA2-TP receptor system. This guide focuses on two such analogs: this compound and I-BOP.

It is important to note that "this compound" is identified as a minor impurity (2-5%) in most commercial preparations of U-46619, and its biological activity as a TP receptor agonist has been rarely investigated separately.[1] Most of the available data pertains to the more common cis-isomer, U-46619. Therefore, this comparison will primarily utilize data for U-46619 as a representative thromboxane agonist, while distinctly noting the limited specific information available for the 5-trans isomer.

Pharmacological Profile

Both I-BOP and U-46619 are potent agonists of the TP receptor, inducing physiological responses such as platelet aggregation and smooth muscle contraction.[1][2] However, their reported potencies differ.

ParameterThis compoundI-BOPU-46619 (cis-isomer)
Receptor Target Thromboxane A2 (TP) ReceptorThromboxane A2 (TP) ReceptorThromboxane A2 (TP) Receptor
Binding Affinity (Kd) Data not available0.61 nM42-68 nM (in pig aorta smooth muscle membranes)[3]
Potency (EC50) Data not available0.174 - 0.34 nM (for human platelet aggregation)[2]35 nM[4][5]
Other Known Activities Inhibits microsomal prostaglandin E2 synthase (mPGES)[6]Promotes proliferation of vascular smooth muscle cells via PI3K pathway[4]Activates ERK-1, ERK-2, and RhoA signaling pathways[4][7]

I-BOP is characterized as a particularly potent TP receptor agonist, with reported Kd and EC50 values in the sub-nanomolar range. In contrast, U-46619 (the cis-isomer) demonstrates potent agonism with an EC50 in the nanomolar range. Limited research on This compound indicates it is about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version, but its specific activity at the TP receptor is not well-documented.[1]

Signaling Pathways

Activation of the TP receptor by agonists like I-BOP and U-46619 initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G13 proteins.[8]

  • Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

  • G13 Pathway: Coupling to G13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for smooth muscle contraction and other cellular responses.[7][8]

Downstream of these initial events, other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2, are activated.[4]

Below are diagrams illustrating the general TP receptor signaling pathway and a conceptual experimental workflow for comparing TP receptor agonists.

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist TP Agonist (I-BOP or U-46619) TP_Receptor TP Receptor Agonist->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade (e.g., ERK1/2) Ca_release->MAPK PKC->MAPK ROCK ROCK RhoA->ROCK activates ROCK->MAPK Physiological_Response Physiological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) MAPK->Physiological_Response Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., platelets, smooth muscle cells, or cell lines expressing TP receptor) Binding_Assay Receptor Binding Assay (Radioligand Displacement) Cell_Culture->Binding_Assay Functional_Assay Functional Assays Cell_Culture->Functional_Assay Compound_Prep Compound Preparation (this compound and I-BOP) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Analysis Data Analysis (Kd, EC50/IC50 determination, pathway analysis) Binding_Assay->Data_Analysis Ca_Mobilization Intracellular Ca²⁺ Mobilization Assay Functional_Assay->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Assay Functional_Assay->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Assay Functional_Assay->Smooth_Muscle_Contraction Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK, RhoA activation) Functional_Assay->Signaling_Analysis Ca_Mobilization->Data_Analysis Platelet_Aggregation->Data_Analysis Smooth_Muscle_Contraction->Data_Analysis Signaling_Analysis->Data_Analysis

References

A Head-to-Head Comparison of Thromboxane Receptor Modulators: U-46619 and SQ 29,548

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of eicosanoid research, the thromboxane A2 (TXA2) pathway is a critical area of study due to its central role in hemostasis, thrombosis, and smooth muscle function. Modulating the Thromboxane A2 receptor (TP receptor) offers significant therapeutic potential. This guide provides a detailed, data-driven comparison of two key pharmacological tools used to investigate this pathway: U-46619, a potent TP receptor agonist, and SQ 29,548, a highly selective TP receptor antagonist.

It is important to note that the topic specifies "5-trans U-46619". However, the vast majority of published research focuses on the (5Z)-isomer, U-46619, which is the potent TP receptor agonist. This compound is the trans isomer of U-46619 and is often a minor impurity in commercial preparations of its more widely studied counterpart.[1] Limited data suggests this compound acts as an inhibitor of microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM. This guide will primarily focus on the well-characterized interactions between U-46619 and SQ 29,548, as they represent the canonical agonist-antagonist pairing for the TP receptor.

Core Functions and Mechanism of Action

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[2] It functions as a potent and selective agonist for the TP receptor.[3][4] Binding of U-46619 to the G-protein coupled TP receptor, predominantly coupling to Gq, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[5] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC), respectively.[3][5] Downstream effects include the activation of MAPK pathways, such as p38 and ERK1/2, and the RhoA/Rho-kinase pathway, culminating in physiological responses like platelet aggregation and smooth muscle contraction.[3][6][7]

SQ 29,548 is a potent and highly selective competitive antagonist of the TP receptor.[8][9] It exerts its effect by binding to the TP receptor and preventing the binding of endogenous agonists like TXA2 or synthetic agonists like U-46619.[8][10] By blocking the receptor, SQ 29,548 inhibits the downstream signaling events initiated by agonist binding, thereby preventing platelet aggregation and vasoconstriction.[8][11] Furthermore, some studies have characterized SQ 29,548 as an inverse agonist, meaning it can reduce the basal or constitutive activity of the TP receptor in the absence of an agonist.[12][13][14][15] Its mechanism also involves the attenuation of inflammatory signaling pathways by suppressing MAPK and NF-κB activation.[16][17][18]

Quantitative Performance Data

The following tables summarize key quantitative parameters for U-46619 and SQ 29,548, compiled from various in vitro and binding studies.

Table 1: Agonist Activity of U-46619

ParameterValueExperimental SystemReference
EC50 (Agonism)35 nMPlatelet Aggregation / General Agonist Activity[4]
EC50 (Aggregation)0.58 µMRabbit Platelets[3]
EC50 (Shape Change)13 nMRabbit Platelets[3]
Kd (vs. [3H]SQ 29,548)Site 1: 4 - 19 nMHuman Platelets / Membranes[19]
Kd (vs. [3H]SQ 29,548)Site 2: 170 - 502 nMHuman Platelets / Membranes[19]

Table 2: Antagonist Activity of SQ 29,548

ParameterValueExperimental SystemReference
Ki (Binding Affinity)4.1 nMHuman Recombinant TP Receptor[8]
Kd (Binding Affinity)4.1 - 5.8 nMHuman Washed Platelets / Membranes[19]
Kd (Binding Affinity)36.3 - 39.7 nMSoluble Human Platelet TP Receptors[20]
IC50 (Inhibition)60 nMInhibition of U-46619-induced Platelet Aggregation[8]
KB (Antagonism)0.5 - 1.7 nMAntagonism of U-46619-induced Smooth Muscle Contraction[8]

Signaling Pathways and Experimental Workflow

The interplay between U-46619 and SQ 29,548 is centered on the TP receptor signaling pathway.

TP_Receptor_Signaling cluster_agonist Agonist Action (U-46619) cluster_antagonist Antagonist Action (SQ 29,548) cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Activates SQ29548 SQ 29,548 SQ29548->TP_Receptor Blocks Gq Gq-protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/Rho-kinase Gq->RhoA PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (Platelet Aggregation, Vasoconstriction) Ca_Release->Response MAPK MAPK (p38, ERK) PKC->MAPK RhoA->Response MAPK->Response

Caption: Agonist (U-46619) and antagonist (SQ 29,548) interaction with the TP receptor pathway.

Experimental Protocols

A common method to assess the interaction between U-46619 and SQ 29,548 is through in vitro platelet aggregometry.

Protocol: Platelet Aggregometry

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

  • Preparation of Washed Platelets: To remove plasma components, PRP is further treated with a prostacyclin analogue to prevent activation and centrifuged at a higher speed (e.g., 800 x g). The platelet pellet is then resuspended in a Tyrode's buffer.

  • Aggregation Assay:

    • Aliquots of the platelet suspension are placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

    • To test the antagonist, platelets are pre-incubated with various concentrations of SQ 29,548 or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.[8]

    • Aggregation is then induced by adding a sub-maximal concentration of the agonist, U-46619 (e.g., 0.5 µM).[8]

    • The change in light transmission is recorded over time to generate aggregation curves.

  • Data Analysis: The inhibitory effect of SQ 29,548 is quantified by comparing the maximal aggregation in its presence to the control. An IC50 value, the concentration of SQ 29,548 that inhibits 50% of the U-46619-induced aggregation, is then calculated.

Experimental_Workflow A 1. Blood Collection (Sodium Citrate) B 2. Low-Speed Centrifugation (200 x g) A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Pre-incubation (37°C) C->D F 5. Add U-46619 (Agonist) to induce aggregation D->F E SQ 29,548 (Antagonist) or Vehicle E->D G 6. Measure Light Transmittance (Aggregometry) F->G H 7. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a typical platelet aggregation inhibition assay.

Logical Relationship: Agonist vs. Antagonist

The functional relationship between U-46619 and SQ 29,548 is a classic example of competitive antagonism at a G-protein coupled receptor.

Logical_Relationship U46619 U-46619 (Agonist) TP_Receptor TP Receptor U46619->TP_Receptor Binds to SQ29548 SQ 29,548 (Antagonist) SQ29548->TP_Receptor Binds to Activation Receptor Activation TP_Receptor->Activation If U-46619 bound Inhibition Receptor Inhibition TP_Receptor->Inhibition If SQ 29,548 bound NoEffect No Basal Activation TP_Receptor->NoEffect If unoccupied Response Cellular Response Activation->Response Leads to Inhibition->Response Prevents

Caption: Logical flow of agonist and antagonist action at the TP receptor.

References

Reproducibility of 5-trans U-46619 Findings: A Comparative Guide Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings related to the thromboxane A2 (TXA2) receptor agonist, 5-trans U-46619, across various cell lines. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and is widely used to study the physiological and pathological roles of TXA2.[1] The reproducibility of its effects is crucial for the validation of research findings and the development of novel therapeutics targeting the TXA2 pathway.

Comparative Analysis of U-46619 Efficacy and Cellular Responses

The potency and effects of U-46619 can vary significantly depending on the cell type and the specific cellular response being measured. The following tables summarize key quantitative data from various studies, highlighting the compound's activity across different cell lines and experimental endpoints.

Cell Line/SystemEndpointEC50 (µM)Reference
Human PlateletsShape Change0.035[2]
Human PlateletsMyosin Light-Chain Phosphorylation0.057[2]
Human PlateletsSerotonin Release0.536[2]
Human PlateletsFibrinogen Receptor Binding0.53[2]
Human PlateletsAggregation1.31[2]
HEK 293 cells (expressing TPα and TPβ receptors)General Agonist Activity0.035[3]
HEK 293 cells (wild type thromboxane receptor)Intracellular Calcium Increase0.056[4]
Human Saphenous Vein Smooth Muscle Cells45Ca2+ Efflux0.398

Table 1: Comparative Efficacy (EC50) of U-46619 Across Different Cell Types and Endpoints. This table illustrates the concentration-dependent effects of U-46619, demonstrating its varying potency for different cellular responses, even within the same cell type (human platelets).

Cell LineObserved EffectKey Signaling Pathways InvolvedReference
Human Induced Pluripotent Stem Cells (hiPSCs)Enhanced differentiation into endothelial cellsp38 MAPK, ERK1/2[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of angiogenic sprouting, cell contractionGα13-RhoA/C-ROCK-LIMK2[6]
HEK 293 cells (expressing TPα and TPβ)ERK1/2 activationERK1/2[3]
HeLa CellsEnhanced tumor cell proliferationThromboxane A2 receptors
BV2 Microglial CellsIncreased IL-1β and NO productionERK
Bovine Pulmonary Artery Smooth Muscle CellsActivation of proMMP-2p38MAPK-NFκB-MT1MMP[7]
Rat CardiomyocytesIncreased intracellular Ca2+ transientsReceptor-mediated Ca2+ accumulation in sarcoplasmic reticulum[8]
Rat Pulmonary ArteryVasoconstrictionPLC, Rho-kinase, PKC
Rabbit PlateletsShape change, aggregation, ATP secretionPhospholipase C[9]

Table 2: Summary of U-46619-Induced Cellular Responses and Signaling Pathways in Various Cell Lines. This table highlights the diverse functional outcomes and the underlying signaling mechanisms initiated by U-46619 in different cellular contexts.

Experimental Methodologies

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments frequently performed with U-46619.

Platelet Aggregation Assay

This protocol is adapted from studies investigating U-46619-induced platelet aggregation.[10][11][12]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed, e.g., 1500 x g for 10 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C for at least 5 minutes.

    • Place the PRP cuvette in a lumi-aggregometer and establish a baseline reading.

    • Add U-46619 to the PRP at the desired final concentration (e.g., 1 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Intracellular Calcium Mobilization Assay

This protocol is based on methods used to measure changes in intracellular calcium concentration in response to U-46619.[8][13][14]

  • Cell Preparation and Dye Loading:

    • Culture the desired cell line (e.g., HEK 293, smooth muscle cells) to an appropriate confluency on glass coverslips or in 96-well black-walled plates.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) at a suitable concentration (e.g., 2-5 µM) in the salt solution for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Place the coverslip or plate into a fluorescence imaging system or a plate reader equipped with the appropriate excitation and emission filters.

    • Establish a stable baseline fluorescence reading.

    • Add U-46619 at the desired concentration and record the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.

Western Blot for Phosphorylated Kinase Detection (p38 MAPK and ERK1/2)

This protocol outlines the steps to detect the activation of key signaling kinases by U-46619.[5][7]

  • Cell Lysis and Protein Quantification:

    • Culture cells to near confluency and serum-starve overnight if necessary.

    • Treat the cells with U-46619 at the desired concentration and for the specified time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-p38 MAPK or anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways activated by U-46619 and a typical experimental workflow.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor G_Protein Gq/G13 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Aggregation, Contraction, Gene Expression) Ca_Mobilization->Cellular_Response MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Generalized signaling pathway of U-46619.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture Cell Culture / Platelet Isolation Stimulation U-46619 Stimulation Cell_Culture->Stimulation Functional_Assay Functional Assay (e.g., Aggregation, Contraction) Stimulation->Functional_Assay Biochemical_Assay Biochemical Assay (e.g., Western Blot, Ca²⁺ Imaging) Stimulation->Biochemical_Assay Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis Biochemical_Assay->Data_Analysis

Caption: A typical experimental workflow for studying U-46619 effects.

References

A Researcher's Guide to Validating the Specificity of U-46619 for Thromboxane A2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the precise validation of a compound's specificity for its intended target is paramount. This guide provides a comprehensive comparison of 5-trans U-46619, a widely used thromboxane A2 (TXA2) receptor (TP receptor) agonist, with other relevant compounds. It includes detailed experimental protocols and supporting data to aid in the rigorous assessment of its TP receptor specificity.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the TP receptor.[1] It mimics the actions of the endogenous ligand TXA2, inducing physiological responses such as platelet aggregation and vasoconstriction.[1][2] Validating that the observed effects of U-46619 are exclusively mediated by the TP receptor is crucial for the correct interpretation of experimental results.

Comparative Analysis of TP Receptor Ligands

To contextualize the specificity of U-46619, it is essential to compare its binding affinity and potency with other known TP receptor agonists and antagonists. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Comparative Affinity (Ki) of TP Receptor Ligands in Radioligand Binding Assays

CompoundLigand TypeRadioligandTissue/Cell TypeKi (nM)
U-46619 Agonist[3H]SQ 29,548Human Platelets~1.80 µM[3]
I-BOPAgonist-Vascular Smooth MuscleKD: 0.61[4]
STA2Agonist-Human Platelets-
SQ 29,548Antagonist[3H]SQ 29,548Human Platelets39.7[4]
RamatrobanAntagonist[3H]SQ 29,548Human Platelets10[5]

Table 2: Comparative Potency (EC50) of TP Receptor Agonists in Functional Assays

CompoundAssay TypeTissue/Cell TypeEC50 (nM)
U-46619 Platelet AggregationHuman Platelets35
U-46619 Calcium MobilizationHEK293 cells expressing TPα-
I-BOPCalcium Mobilization--
STA2Platelet AggregationHuman Platelets-

Experimental Protocols for Specificity Validation

To validate the specificity of U-46619 for the TP receptor, a multi-faceted approach employing various in vitro assays is recommended. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay directly measures the binding of U-46619 to the TP receptor by competing with a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of U-46619 for the TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • [3H]SQ 29,548 (radiolabeled TP receptor antagonist)

  • U-46619

  • Unlabeled SQ 29,548 (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare human platelet membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Platelet membranes, [3H]SQ 29,548, and binding buffer.

    • Non-specific Binding: Platelet membranes, [3H]SQ 29,548, and a high concentration of unlabeled SQ 29,548.

    • Competition Binding: Platelet membranes, [3H]SQ 29,548, and increasing concentrations of U-46619.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the U-46619 concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of U-46619 to induce an increase in intracellular calcium, a key downstream signaling event of TP receptor activation.

Objective: To determine the potency (EC50) of U-46619 in inducing calcium mobilization via the TP receptor.

Materials:

  • HEK293 cells stably expressing the human TPα receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • U-46619.

  • TP receptor antagonist (e.g., SQ 29,548) for specificity testing.

  • Fluorescent plate reader or microscope.

Procedure:

  • Cell Culture: Culture HEK293-TPα cells in a 96-well black-walled, clear-bottom plate until confluent.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.

  • Agonist Addition: Add increasing concentrations of U-46619 to the wells and immediately measure the change in fluorescence over time.

  • Specificity Confirmation: In separate wells, pre-incubate the cells with a TP receptor antagonist (e.g., SQ 29,548) before adding U-46619 to confirm that the calcium response is mediated by the TP receptor.

  • Data Analysis: Plot the peak fluorescence intensity against the logarithm of the U-46619 concentration to determine the EC50 value.

Platelet Aggregation Assay

This is a highly relevant physiological assay to confirm the functional consequences of TP receptor activation by U-46619.

Objective: To measure the ability of U-46619 to induce platelet aggregation and to confirm that this effect is TP receptor-mediated.

Materials:

  • Freshly drawn human blood from healthy, drug-free donors.

  • Anticoagulant (e.g., sodium citrate).

  • Platelet-rich plasma (PRP) or washed platelets.

  • U-46619.

  • TP receptor antagonist (e.g., SQ 29,548).

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a stable baseline of light transmittance.

  • Agonist Addition: Add a known concentration of U-46619 to the PRP and record the change in light transmittance over time as platelets aggregate.

  • Dose-Response: Repeat the measurement with increasing concentrations of U-46619 to generate a dose-response curve.

  • Specificity Confirmation: Pre-incubate PRP with a TP receptor antagonist (e.g., SQ 29,548) before adding U-46619 to demonstrate inhibition of aggregation.

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of U-46619 and plot the results to calculate the EC50 value.

Visualizing the Validation Process

To further clarify the experimental logic and underlying biological pathways, the following diagrams are provided.

TP_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Platelet_Aggregation PKC_Activation->Vasoconstriction

Caption: TP Receptor Signaling Pathway

Specificity_Validation_Workflow cluster_assays In Vitro Assays cluster_validation Specificity Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Comparative_Analysis Comparison with other TP Receptor Agonists Binding_Assay->Comparative_Analysis Functional_Assay1 Calcium Influx Assay (Determine EC50) Antagonist_Blockade Blockade of Effect by TP Antagonist (e.g., SQ 29,548) Functional_Assay1->Antagonist_Blockade Functional_Assay2 Platelet Aggregation Assay (Determine EC50) Functional_Assay2->Antagonist_Blockade Off_Target_Screening Off-Target Screening (e.g., Receptor Panel) U46619 U-46619 U46619->Binding_Assay U46619->Functional_Assay1 U46619->Functional_Assay2 U46619->Off_Target_Screening

Caption: Experimental Workflow for Specificity Validation

Logical_Relationship U46619_Effect Observed Biological Effect of U-46619 Is_TP_Mediated Is the effect mediated by TP Receptors? U46619_Effect->Is_TP_Mediated Antagonist_Blocks Is the effect blocked by a specific TP antagonist? Is_TP_Mediated->Antagonist_Blocks Yes Conclusion_NonSpecific Conclusion: Effect is likely non-specific or involves off-target effects Is_TP_Mediated->Conclusion_NonSpecific No Conclusion_Specific Conclusion: Effect is likely TP-specific Antagonist_Blocks->Conclusion_Specific Yes Antagonist_Blocks->Conclusion_NonSpecific No

Caption: Logical Framework for Specificity Determination

Off-Target Considerations

Conclusion

Validating the specificity of U-46619 for the TP receptor is a critical step in ensuring the reliability of experimental findings. By employing a combination of radioligand binding assays, functional assays such as calcium mobilization and platelet aggregation, and the use of specific antagonists, researchers can confidently attribute the observed effects of U-46619 to its action on TP receptors. This guide provides the necessary framework, comparative data, and detailed protocols to support these essential validation studies.

References

A Comparative Analysis of 5-trans U-46619 Efficacy Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH₂, is a potent and selective agonist of the thromboxane A₂ (TXA₂) receptor, also known as the TP receptor. Its ability to mimic the actions of TXA₂ makes it an invaluable tool in cardiovascular, respiratory, and thrombosis research. This guide provides a comparative overview of U-46619 efficacy in various species, supported by experimental data and detailed methodologies, to assist researchers in designing and interpreting their studies.

Quantitative Comparison of U-46619 Efficacy

The potency of U-46619 varies considerably across different species and tissue types. The following table summarizes the half-maximal effective concentration (EC₅₀) and maximum response (Eₘₐₓ) values from several key studies. These values are critical for understanding the differential sensitivity to this important research compound.

SpeciesTissueParameterValueReference
HumanPlateletsEC₅₀ (Shape Change)0.035 µM[1]
HumanPlateletsEC₅₀ (Aggregation)1.31 µM[1]
HumanSubcutaneous Resistance ArteriesLog EC₅₀-7.79 ± 0.16 M (16 nM)[2]
HumanUmbilical Vein-Potent Contraction[1]
RatThoracic Aorta (with endothelium)ED₅₀~60 nM[3]
RatPulmonary ArterypEC₅₀-[4]
RatMesenteric ArteryEC₈₀1 µM[5]
RatSmall Airways (<250 µm)EC₅₀6.9 nM[6]
RatLarge Airways (>420 µm)EC₅₀66 nM[6]
RatPial ArteriolesMax. Vasoconstriction14.0 ± 0.5%[7]
RabbitAorta-Potent Agonist[8][9]
RabbitPial ArteriolesMax. Vasoconstriction9.7 ± 1.3%[7]
DogSaphenous Vein-Potent Agonist[8][9]
Guinea-pigLung Strip-Potent Agonist[8][9]
MouseCoronary Artery-Concentration-dependent contraction[10]

U-46619 Signaling Pathway

U-46619 exerts its effects by binding to the TP receptor, a G-protein-coupled receptor (GPCR).[11][12] The activation of the TP receptor initiates a cascade of intracellular signaling events that ultimately lead to physiological responses such as vasoconstriction, platelet aggregation, and bronchoconstriction.[11][13] The primary signaling pathways involve the coupling of the TP receptor to Gαq and Gα₁₃ proteins.[14]

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[15] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).

  • Gα₁₃ Pathway: Coupling of the TP receptor to Gα₁₃ activates the Rho signaling pathway, leading to the activation of Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), resulting in a sustained contraction of smooth muscle cells.

U46619_Signaling_Pathway U46619 5-trans U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq TP_Receptor->Gq G13 Gα13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR_Ca_Release SR Ca2+ Release IP3->SR_Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ROCK Rho-associated Kinase (ROCK) RhoA->ROCK Contraction Smooth Muscle Contraction SR_Ca_Release->Contraction Aggregation Platelet Aggregation SR_Ca_Release->Aggregation PKC->Contraction PKC->Aggregation MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction MLCP_inhibition->Aggregation

Caption: U-46619 signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of U-46619.

Vasoconstriction Assay in Isolated Arterial Rings

This protocol is a standard method for evaluating the contractile response of blood vessels to U-46619.

1. Tissue Preparation:

  • Male Wistar rats (or other species) are euthanized, and the thoracic aorta, pulmonary artery, or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution.

  • The artery is cleaned of adherent connective and adipose tissue.

  • The vessel is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

2. Mounting and Equilibration:

  • The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are gradually stretched to a resting tension of approximately 1.5-2.0 g and allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.

3. Experimental Procedure:

  • The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • After washing and returning to baseline tension, cumulative concentration-response curves to U-46619 are generated by adding the agonist in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath.[5]

  • The contractile response is recorded until a plateau is reached at each concentration.

  • To investigate the involvement of specific signaling pathways, rings can be pre-incubated with various inhibitors (e.g., PLC inhibitor U73122, Rho-kinase inhibitor Y-27632) before the addition of U-46619.[4]

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.

  • The EC₅₀ and Eₘₐₓ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Bronchoconstriction Assay in Precision-Cut Lung Slices (PCLS)

This method allows for the investigation of airway reactivity in a more intact tissue preparation.

1. PCLS Preparation:

  • Lungs are isolated from euthanized rats and inflated with a low-melting-point agarose solution via the trachea.

  • The agarose-filled lungs are cooled to solidify the agarose.

  • Cylindrical tissue cores are prepared from the lobes and cut into thin slices (e.g., 250 µm) using a vibratome.

2. PCLS Culture and Experimentation:

  • The slices are transferred to a culture medium and incubated.

  • For the experiment, a single PCLS is placed in a perfusion chamber on a microscope stage.

  • The slice is continuously superfused with a physiological salt solution.

  • The airway lumen is visualized using a microscope and a camera, and the cross-sectional area of the airway is measured using image analysis software.

  • U-46619 is added to the superfusion solution in increasing concentrations, and the change in airway area is recorded.

3. Data Analysis:

  • The bronchoconstrictor response is expressed as the percentage decrease in the initial airway area.

  • EC₅₀ values are determined from the concentration-response curves.

Experimental_Workflow Start Start Tissue_Isolation Tissue Isolation (e.g., Artery, Lung) Start->Tissue_Isolation Ring_Slicing Arterial Ring Slicing or Precision-Cut Lung Slicing Tissue_Isolation->Ring_Slicing Mounting Mounting in Organ Bath or Perfusion Chamber Ring_Slicing->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Test Viability Test (e.g., KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout U46619_Addition Cumulative Addition of U-46619 Washout->U46619_Addition Data_Recording Record Contractile Response U46619_Addition->Data_Recording Analysis Data Analysis (EC50, Emax) Data_Recording->Analysis End End Analysis->End

Caption: General workflow for ex vivo efficacy testing.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-trans U-46619, a thromboxane receptor agonist often used in research settings. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.

Chemical and Physical Properties Overview

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. This compound is an isomer of U-46619 and is typically supplied as a solution in methyl acetate.[1][2][3]

PropertyData
Formal Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
CAS Number 330796-58-2[1][2][4][5]
Molecular Formula C₂₁H₃₄O₄[1][2][4][5][6]
Molecular Weight 350.5 g/mol [1][2][4][5][6]
Formulation A solution in methyl acetate[1][2][3]
Solubility (in various solvents) DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1][4]

Note: This product is intended for research use only and is not for human or veterinary use.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused solutions, empty containers, and personal protective equipment (PPE), as hazardous waste.

  • Segregate the waste at the source to prevent reactions with incompatible chemicals. Store it separately from acids, bases, and oxidizers.[7]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred.[8]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound in methyl acetate"), concentration, and the date when the first waste was added.

  • Ensure the container is kept securely closed except when adding waste.[7][8]

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • The SAA should be a well-ventilated area, away from ignition sources, as methyl acetate is flammable.

  • Regularly inspect the storage area for any signs of leaks or container degradation.[7]

4. Disposal Request and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[8] Follow their specific procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused this compound Solution C Collect in a Labeled, Compatible Hazardous Waste Container A->C B Contaminated Materials (e.g., pipette tips, gloves) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D Securely Closed E Contact Environmental Health & Safety (EHS) for Pickup D->E When Container is Full or per EHS Guidelines F Professional Hazardous Waste Disposal E->F EHS Responsibility

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that laboratory personnel can manage and dispose of this compound in a manner that prioritizes safety and regulatory compliance. Always consult your institution's specific waste management policies and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.